4-Imidazolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydroimidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h2H,1H2,(H,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMSDWKXXPUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274272 | |
| Record name | 4-imidazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1968-28-1 | |
| Record name | 2-Imidazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC382330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-imidazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 4 Imidazolone and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional approaches to the 4-imidazolone ring system often rely on well-established cyclization and condensation reactions. These methods provide a foundational toolkit for the construction of both simple and functionalized this compound derivatives.
Condensation Reactions for this compound Ring Formation
Condensation reactions are a cornerstone in the synthesis of 4-imidazolones, typically involving the formation of the heterocyclic ring through the joining of precursor molecules with the elimination of a small molecule, such as water. rsc.org
Amino acids serve as versatile starting materials for the synthesis of chiral 4-imidazolones. For instance, (4H)-imidazol-4-ones have been synthesized from amino acids like phenylalanine and tyrosine. researchgate.net This process can involve the derivatization of the amino acid, for example, with phenylacetyl chloride, followed by a cyclocondensation step with various aromatic amines. researchgate.net The use of a deep eutectic solvent in conjunction with a reagent like phosphorus trichloride (B1173362) (PCl₃) can facilitate this cyclization. researchgate.net The initial step often involves the formation of an amide intermediate via a Schotten-Baumann reaction. researchgate.net
A recent methodology demonstrates the synthesis of α-chiral 4-imidazolones from amino acid building blocks through a tandem amidine installation and subsequent cyclization with an adjacent ester. chemrxiv.org This approach is notable for its mild conditions, which helps in preserving the stereochemistry at the α-carbon, a feature often lost under harsh reaction conditions. chemrxiv.org
| Starting Amino Acid | Key Reagents | Reaction Type | Product Type |
| Phenylalanine | Phenylacetyl chloride, Aromatic amines, PCl₃, Deep eutectic solvent | Derivatization followed by Cyclocondensation | (4H)-imidazol-4-ones |
| Tyrosine | Phenylacetyl chloride, Aromatic amines, PCl₃, Deep eutectic solvent | Derivatization followed by Cyclocondensation | (4H)-imidazol-4-ones |
| General Amino Acids | Thioimidate dipeptides, Amines, Acetic Acid | Tandem Amidine Installation and Cyclization | α-chiral (4H)-imidazolones |
This table presents examples of amino acid-derived approaches to this compound synthesis.
Schiff bases, or imines, are common intermediates in the synthesis of heterocyclic compounds, including 4-imidazolones. Their formation from the condensation of a primary amine and an aldehyde or ketone provides a versatile entry point for subsequent cyclization reactions to form the imidazolone (B8795221) ring. scispace.comresearchgate.net
Oxazolones, particularly 5(4H)-oxazolones, are key intermediates in the Erlenmeyer-Plöchl synthesis of amino acids and can be rearranged to form 4-imidazolones. The rearrangement is typically initiated by the nucleophilic attack of a primary amine on the oxazolone (B7731731) ring, leading to its opening and the formation of a diamide (B1670390) intermediate. rsc.org This intermediate then undergoes cyclization with the elimination of water to yield the this compound. rsc.org This reaction can be promoted under various conditions, including acidic, neutral, or basic media, and often requires heating. rsc.org Common conditions involve refluxing the oxazolone with an amine in solvents like pyridine (B92270) or ethanol. rsc.org
| Intermediate | Key Transformation | Reaction Description |
| Schiff Base | Cyclization | Schiff bases, formed from amines and carbonyl compounds, undergo cyclization to form the this compound ring. |
| Oxazolone | Rearrangement | A primary amine attacks the oxazolone ring, which opens to a diamide intermediate that subsequently cyclizes to a this compound. rsc.org |
This table outlines the roles of Schiff bases and oxazolone intermediates in this compound synthesis.
A well-established route to 4-imidazolones involves the condensation of α-amino amides with orthoesters. nih.gov This reaction, first reported in the mid-20th century, proceeds through the initial reaction of the amine group of the α-amino amide with the orthoester to form an α-imino amide in situ. nih.gov This intermediate then undergoes intramolecular cyclization to yield the this compound ring. nih.gov The reaction is typically facilitated by acid catalysis and/or heat to achieve good conversion to the cyclized product. nih.gov This method has been widely used for the preparation of di- and tri-substituted 4-imidazolones. nih.gov
Cyclocondensation Strategies
Cyclocondensation reactions are a broad class of reactions that are central to the formation of heterocyclic rings like this compound. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule. In the context of this compound synthesis, cyclocondensation can involve the reaction of a 1,2-dicarbonyl compound with an amidine or a similar nitrogen-containing species. For example, the condensation of a diketone with an amidine or guanidine (B92328) under basic conditions can produce 5,5-disubstituted 4-imidazolones. The mechanism is thought to proceed through a di-imine intermediate which cyclizes and then undergoes a rearrangement to form the final product.
Multi-Step Synthetic Sequences for Complex Derivatives
The synthesis of complex this compound derivatives, particularly those found in natural products, often requires multi-step synthetic sequences. These sequences allow for the introduction of specific functional groups and stereocenters with a high degree of control. The total synthesis of various natural products containing the this compound core, such as those in the indole (B1671886) and pyrrole (B145914) alkaloid families, showcases the application of diverse synthetic strategies. nih.gov
Common transformations employed in these multi-step syntheses include the conversion of thiohydantoins to 2-amino-4-imidazolones, often followed by a Knoevenagel condensation to introduce substituents at the 5-position of the ring. The aza-Wittig reaction is another powerful tool used in the synthesis of 5-ethylidene-4-imidazolone-containing natural products like aplysinopsin. Furthermore, oxidative rearrangements of imidazoles to 4-imidazolones have been utilized in the total synthesis of natural products such as calcaridine A and hymenialdisine. nih.gov
These multi-step approaches often involve a combination of the classical reactions described earlier, integrated into a longer, more complex synthetic plan to achieve the desired molecular architecture. nih.gov
| Synthetic Strategy | Key Transformation | Example Application (Natural Product) |
| Thiohydantoin Conversion | Conversion to 2-amino-4-imidazolone followed by Knoevenagel condensation | Synthesis of 5-ethylidene-4-imidazolones |
| Aza-Wittig Reaction | Annulation to form the imidazolone ring | Aplysinopsin, Leucettamine B |
| Oxidative Rearrangement | Pinacol-like rearrangement of an imidazole (B134444) precursor | Calcaridine A, Hymenialdisine, Oxysceptrin nih.gov |
| β-Lactam Ring Expansion | Rearrangement of an amino-β-lactam | Leucettamines B and C |
This table summarizes common multi-step strategies for the synthesis of complex this compound derivatives.
Modern and Catalytic Synthetic Approaches
Modern synthetic chemistry has seen a significant shift towards the development of more efficient, selective, and environmentally benign methods for the construction of complex molecules. In the realm of this compound synthesis, this has translated into the exploration of transition metal catalysis, organocatalysis, and green chemistry principles to overcome the limitations of classical methods. These contemporary approaches offer advantages such as milder reaction conditions, higher yields, greater functional group tolerance, and the ability to introduce stereocenters with high control.
Transition Metal-Catalyzed Methods
Transition metals have emerged as powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling novel pathways for the synthesis of heterocyclic compounds like 4-imidazolones. The unique electronic properties of transition metals allow for the activation of otherwise unreactive starting materials, facilitating complex bond formations under mild conditions.
Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application in constructing the this compound scaffold has been demonstrated through innovative multicomponent reactions. A notable example involves a palladium-catalyzed carbonylative cross-coupling of imines, chloroformates, and organotin reagents. nih.govacs.org This process leads to the one-pot formation of ketocarbamates, which are versatile intermediates that can be subsequently converted into highly substituted 4-imidazolones via a cyclocondensation reaction. nih.govacs.org This methodology provides a convergent and flexible approach, allowing for the assembly of complex this compound derivatives from simple and readily available building blocks. nih.govacs.org
The reaction of Pd(OAc)₂ with (Z)-5-arylidene-4-(4H)-imidazolones results in the formation of orthopalladated dinuclear complexes. rsc.org This occurs through a regioselective C-H activation at the ortho position of the 4-arylidene group, demonstrating another facet of palladium's utility in the functionalization of the this compound core. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Precursors
| Starting Materials | Catalyst/Reagents | Intermediate Product | Subsequent Reaction | Final Product | Ref |
|---|---|---|---|---|---|
| Imine, Chloroformate, Organotin reagent, CO | Palladium catalyst | Ketocarbamate | Cyclocondensation | Highly substituted this compound | nih.govacs.org |
Copper catalysts, being more abundant and less expensive than palladium, have garnered significant attention for the synthesis of nitrogen-containing heterocycles. In the context of 4-imidazolones, copper-catalyzed methods have been developed that often proceed under aerobic conditions, utilizing molecular oxygen as a green oxidant.
A highly efficient one-pot synthesis of benzoimidazo[1,2-a]imidazolones has been achieved through a copper-catalyzed aerobic oxidative 5-exo-dig cyclization-ketonization cascade. rsc.org This reaction involves the coupling of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne. The process is believed to proceed through the copper-catalyzed addition of the alkyne to an imine intermediate, followed by intramolecular cyclization. rsc.org Notably, atmospheric oxygen serves as the oxygen source for the newly formed carbonyl group in the imidazolone ring. rsc.org
Another synthetic strategy involves the oxidation of N-heterocyclic carbene precursors using copper and air to furnish imidazolone derivatives. acs.org These mild reaction conditions are suitable for a range of substrates, affording moderate to very good yields. acs.org
Table 2: Copper-Catalyzed Synthesis of this compound Derivatives
| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2-Aminobenzimidazole, Aldehyde, Terminal alkyne | Copper catalyst, Air (O₂) | Oxidative 5-exo-dig cyclization-ketonization | Benzoimidazo[1,2-a]imidazolone | Good | rsc.org |
| N-Heterocyclic carbene precursor | Copper catalyst, Air (O₂) | Oxidation | Imidazolone derivative | 53-93% | acs.org |
Beyond palladium and copper, other transition metals have shown promise in catalyzing the formation of this compound and related imidazole structures. These metals offer alternative reactivity patterns and can enable transformations that are not feasible with more common catalysts.
Rhodium: A Rhodium(III)-catalyzed C-H activation and annulation of benzohydroxamates with 2-imidazolones has been reported to access dihydroisoquinolone-fused imidazolin-2-ones. nih.gov This methodology facilitates the construction of complex, fused heterocyclic scaffolds that are reminiscent of pyrrole alkaloid natural products. nih.gov
Ruthenium: Ruthenium nanoparticles supported by phosphine (B1218219) ligands have been developed for the synthesis of substituted imidazoles from α-diketones. acs.org This hydrogen-borrowing catalysis offers a pathway to imidazole scaffolds, which are structurally related to 4-imidazolones. While direct synthesis of 4-imidazolones using this method is not explicitly detailed, the underlying principle of using ruthenium for C-N bond formation is relevant.
Gold: Gold catalysts have been employed in a three-component cascade reaction to synthesize imidazoles from readily available alkynes, azides, and nitriles. digitellinc.com The reaction proceeds through the formation of an α-imino gold carbene intermediate which is then captured by a nitrile to form the imidazole ring. digitellinc.com This approach highlights the potential of gold catalysis in constructing the core imidazole heterocycle.
Metal-Free and Organocatalytic Transformations
In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals, instead relying on small organic molecules to catalyze reactions with high efficiency and stereoselectivity.
An important advancement in this area is the organocatalytic asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones. acs.orgnitech.ac.jp This has been achieved through the cyclocondensation of N-silyl iminoesters and N-unprotected ketimines using a chiral phosphoric acid catalyst. acs.orgnitech.ac.jp This enantioselective reaction exhibits broad substrate tolerance and provides high yields and excellent enantioselectivities (up to 99% yield and 99% ee). acs.orgnitech.ac.jp
Furthermore, multicomponent reactions (MCRs) under metal-free, acid-promoted conditions have been developed for the construction of tri- and tetrasubstituted imidazole derivatives. nih.gov These reactions proceed smoothly with a range of functional groups, offering an expedient route to diverse imidazole scaffolds in good to excellent yields. nih.gov
Table 3: Selected Organocatalytic and Metal-Free Syntheses of 4-Imidazolones
| Starting Materials | Catalyst/Promoter | Reaction Type | Key Features | Product | Ref |
|---|---|---|---|---|---|
| N-Silyl iminoester, N-Unprotected ketimine | Chiral phosphoric acid | Asymmetric cyclocondensation | High enantioselectivity (up to 99% ee) | Chiral 2,3-dihydro-4H-imidazol-4-one | acs.orgnitech.ac.jp |
| 1,2-Diketone, Aldehyde, Amine, Ammonium acetate (B1210297) | HBF₄–SiO₂ | Four-component reaction | High selectivity for tetrasubstituted imidazoles | 1,2,4,5-Tetrasubstituted imidazole | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the synthesis of 4-imidazolones and related imidazoles, this is manifested through the use of solvent-free conditions, microwave-assisted reactions, and the use of environmentally benign catalysts.
Solvent-free and microwave-assisted synthesis has been successfully applied to the formation of imidazole and pyrazole (B372694) derivatives. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in a fraction of the time required by conventional heating methods. nih.govyoutube.com This approach also minimizes the use of volatile organic solvents, reducing the environmental impact of the synthesis. nih.govias.ac.in
For instance, the synthesis of 1-aryl-2-((1E)-arylvinyl)-4-arylmethylene-2-imidazolin-5-ones has been accomplished under microwave-induced, solvent-free conditions. researchgate.net Similarly, the preparation of oxadiazoles (B1248032) containing an imidazole moiety has been achieved using microwave irradiation under solvent-free conditions, highlighting the broad applicability of this green technique. ias.ac.in The use of solid supports, such as alumina (B75360) or silica, can further enhance the efficiency of microwave-assisted, solvent-free reactions. youtube.com
Regioselective and Stereoselective Synthesis of this compound Systems
Achieving regioselectivity is a critical challenge in the synthesis of substituted imidazoles. A highly efficient protocol has been developed for the synthesis of 1,4-disubstituted imidazoles, which provides the desired products with complete regioselectivity. rsc.org This method is particularly valuable for preparing compounds that are difficult to access regioselectively through other known methods. rsc.org
The synthetic sequence involves a distinctive double aminomethylenation of a glycine (B1666218) derivative, which forms a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile to this intermediate initiates a transamination and cyclization cascade, ultimately yielding the 1,4-disubstituted imidazole. rsc.org A key advantage of this protocol is its tolerance to a wide range of steric and electronic variations in the amine component, allowing for the creation of a diverse library of imidazole structures. rsc.org
Another common strategy for controlling substitution involves the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines. This one-pot method can regioselectively produce 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles. organic-chemistry.org
The synthesis of enantiopure chiral 4-imidazolones is of significant interest due to their presence in pharmaceuticals and bioactive molecules. nih.gov A primary challenge in synthesizing 5-monosubstituted-4-imidazolones is the potential for tautomerization at the stereocenter, especially under basic conditions or with heat. nih.gov
A successful method for creating α-chiral imidazolones involves a tandem amidine installation and cyclization with an adjacent ester, starting from amino acid building blocks. nih.gov This approach has been used to prepare the first examples of enantiopure α-chiral imidazolones with excellent stereoretention. The use of nucleophilic alkyl amines in this transformation resulted in imidazolones with an enantiomeric ratio greater than 92:8. nih.gov The choice of acid catalyst was found to be crucial for minimizing racemization, with weaker acids leading to better stereoretention. nih.gov
| Acid Catalyst | pKₐ | Observed Effect |
|---|---|---|
| Acetic Acid (AcOH) | 4.8 | Baseline |
| Pyridinium p-toluenesulfonate (PPTS) | 5.2 | Reduced racemization |
| Hexafluoroisopropanol (HFIP) | 8.3 | Reduced racemization |
For axially chiral imidazoles, a cation-directed catalytic enantioselective desymmetrization method has been developed. This process is operationally simple and highly enantioselective, providing many products in over 90% enantiomeric excess (ee). nih.gov
Synthesis of Specialized this compound Scaffolds and Hybrids
Molecular hybridization is a strategy used to design new molecules with enhanced biological activity by combining different pharmacophores. A novel series of imidazolone-sulfonamide-pyrimidine hybrids has been designed and synthesized as potential EGFR-TK inhibitors. rsc.orgnih.gov
The synthesis of these complex hybrids is a multi-step process: nih.gov
Hippuric Acid Formation: The process begins with the reaction of an appropriate aroyl chloride and glycine in an aqueous sodium hydroxide (B78521) solution to yield a substituted hippuric acid.
Oxazolone Intermediate: The hippuric acid is then heated in acetic anhydride (B1165640), leading to the formation of an active oxazolone compound.
Condensation: This oxazolone intermediate is condensed with a suitable aryl aldehyde to furnish a key 4-arylidene oxazolone intermediate.
Final Hybrid Formation: Finally, the 4-arylidene oxazolone is refluxed with sulfadiazine (B1682646) in the presence of sodium acetate and glacial acetic acid to yield the target imidazolone-sulfonamide-pyrimidine hybrids. researchgate.net
This synthetic route has been used to create a library of hybrids with various substitutions on the aryl and arylidene moieties. nih.govresearchgate.net For instance, compounds such as 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine and 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine have been successfully synthesized and characterized. nih.gov
Spiro-Imidazolone Derivatives
Spiro-imidazolones, characterized by a spirocyclic center at the C4 position of the imidazolone ring, are a class of compounds with significant interest. Their synthesis often involves intramolecular cyclization reactions or multi-component strategies.
One prominent method involves a mdpi.comresearchgate.net-hydride shift followed by cyclization. researchgate.netosi.lv The treatment of 5-[2-(dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones with a catalytic amount of scandium triflate initiates this transformation. researchgate.netosi.lv The reaction proceeds through a mdpi.comresearchgate.net-hydride shift, leading to the formation of an intermediate that subsequently cyclizes to yield 1,1'-dimethyl-2-(methylsulfanyl)-1',4'-dihydro-2'H-spiro[imidazole-4,3'-quinolin]-5(1H)-ones in good yields. researchgate.netosi.lv A similar strategy has been employed to synthesize phenylspiro[imidazole-4,3'-thiochroman]ones by treating [2-(benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride. researchgate.net
Another approach begins with azlactones (2-phenyl-5-oxazolones) as starting materials. uomosul.edu.iq These are reacted with Schiff bases, which are prepared from the condensation of semicarbazide (B1199961) with substituted cyclohexanones, to form 4-aryl methylidene-5-oxo-2-phenyl-N'-(substituted cyclohexylidene)-4,5-dihydro imidazole-1-carbohydrazide derivatives. uomosul.edu.iq Subsequent intracyclic dehydration of these imidazolone intermediates in the presence of acetic anhydride as a cyclizing agent affords 1-(4-acetyl-5-spiro substituted cyclohexyl-1,3,4-oxadiazol-2-yl)-4-aryl methylidene-2-phenyl-1H-imidazol-5-ones. uomosul.edu.iq
Furthermore, photochemical transformations provide a pathway to spirocyclic indolines. Irradiation of benzylidene imidazolones that contain an ortho-sec-amino group at a wavelength of 365 nm can lead to the formation of spirocyclic indolines in yields ranging from 67–92%. researchgate.net
Table 1: Synthesis of Spiro-Imidazolone Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 5-[2-(dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones | Scandium triflate (catalytic) | 1,1'-dimethyl-2-(methylsulfanyl)-1',4'-dihydro-2'H-spiro[imidazole-4,3'-quinolin]-5(1H)-ones | researchgate.netosi.lv |
| 4-aryl methylidene-5-oxo-2-phenyl-N'-(substituted cyclohexylidene)-4,5-dihydro imidazole-1-carbohydrazide | Acetic anhydride | 1-(4-acetyl-5-spiro substituted cyclohexyl-1,3,4-oxadiazol-2-yl)-4-aryl methylidene-2-phenyl-1H-imidazol-5-one | uomosul.edu.iq |
| [2-(benzylsulfanyl)-benzylidene]imidazolones | Titanium tetrachloride | Phenylspiro[imidazole-4,3'-thiochroman]ones | researchgate.net |
| Benzylidene imidazolones with ortho-sec-amino group | Irradiation (365 nm) | Spirocyclic indolines | researchgate.net |
Zwitterionic this compound Compounds
Zwitterionic 4-imidazolones have been developed to enhance properties such as water solubility, which can be advantageous for biological applications. mdpi.com The synthesis of these compounds typically involves the quaternization of a nitrogen atom within the imidazolone structure, followed by the introduction of a negatively charged group.
A common strategy involves the synthesis of imidazolone derivatives, which are then reacted to introduce the zwitterionic functionality. For example, a series of imidazolone derivatives can be prepared through a condensation cyclization reaction, starting from vanillin. mdpi.com To impart zwitterionic properties, an imidazolone derivative is dissolved in a solvent like tetrahydrofuran (B95107) (THF), and a reagent such as 1,3-propane sultone is added. mdpi.com The reaction mixture is refluxed, leading to the formation of an imidazolone alkyl sulfonate, a zwitterionic compound with enhanced polarity and water solubility. mdpi.com
Another method for creating zwitterionic structures involves the reaction of imidazole-containing precursors with sulfonating agents. For instance, 1-(4-vinylbenzyl)imidazole can be reacted with sodium-3-chloro-2-hydroxypropane-1-sulfonate. mdpi.com In this process, the imidazole nitrogen acts as a nucleophile, displacing the chloride and forming a quaternized imidazolium (B1220033) salt that also contains a sulfonate group, resulting in a zwitterionic monomer. mdpi.com The reaction is typically carried out in a mixture of water and methanol (B129727) at an elevated temperature for an extended period. mdpi.com
Table 2: Synthesis of Zwitterionic this compound Compounds
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Imidazolone derivative | 1,3-propane sultone, THF, reflux | Imidazolone alkyl sulfonate | mdpi.com |
| 1-(4-vinylbenzyl)imidazole | Sodium-3-chloro-2-hydroxypropane-1-sulfonate, H₂O/MeOH, 90 °C | 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate | mdpi.com |
Imidazo-Fused Heterocyclic Systems
The fusion of an imidazole ring with other heterocyclic systems creates a diverse array of chemical structures with a wide range of biological activities. dntb.gov.ua Synthetic strategies for these fused systems often involve cyclization reactions where the imidazole ring is formed onto a pre-existing heterocycle or a second ring is constructed onto an imidazole precursor.
One approach involves the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives using porcine pancreatic lipase (B570770) (PPL) as a biocatalyst. rsc.org This enzymatic method facilitates selective C-N bond formation under moderate conditions, producing a series of imidazo[1,2-a]pyridine-based heterocycles in good to excellent yields (89–95%). rsc.org
Another methodology leads to the formation of imidazo-1,4-oxazinone derivatives. nih.gov The synthesis starts with C-2 aroyl imidazole derivatives, which are reduced using sodium borohydride (B1222165) (NaBH₄) to yield imidazo (B10784944) methanol intermediates. These intermediates are then reacted with chloroacetyl chloride. nih.gov The subsequent cyclization of the substitution product under various basic conditions results in the formation of the heterobicyclic imidazoxazinone ring system. nih.gov
More complex fused systems, such as imidazole-fused imidazo[2,1-b] mdpi.comosi.lvresearchgate.netthiadiazole analogues, have also been synthesized. nih.gov These multi-ring structures are constructed through multi-step synthetic sequences, culminating in compounds with potent biological activities. nih.gov Similarly, fused imidazo[2,1-b] mdpi.comosi.lvuomosul.edu.iqtriazolo[4,5-d] mdpi.comosi.lvthiazines can be prepared using "Click" chemistry followed by C-N bond coupling, often employing microwave irradiation to achieve good yields in short reaction times. researchgate.net
Table 3: Synthesis of Imidazo-Fused Heterocyclic Systems
| Product Type | Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Biocatalytic C-N bond formation | Porcine Pancreatic Lipase (PPL) | rsc.org |
| Imidazo-1,4-oxazinones | Multi-step synthesis and cyclization | NaBH₄, Chloroacetyl chloride, Base | nih.gov |
| Imidazo[2,1-b] mdpi.comosi.lvresearchgate.netthiadiazoles | Multi-step synthesis | Not specified | nih.gov |
| Imidazo[2,1-b] mdpi.comosi.lvuomosul.edu.iqtriazolo[4,5-d] mdpi.comosi.lvthiazines | "Click" chemistry and C-N coupling | Cu(I)-catalyst, PEG-400, Microwave | researchgate.net |
Biosynthetically Relevant this compound Structures
The this compound core is a recurring motif in natural products and biologically important molecules, including the chromophores of fluorescent proteins and certain peptide structures. nih.govchemrxiv.org Synthetic methods targeting these structures are crucial for studying their biological function and for the total synthesis of natural products. rsc.org
A versatile method for synthesizing (4H)-imidazol-4-ones is the condensation of orthoesters with amino amides. nih.gov This reaction, typically activated by acid and/or heat, involves the initial reaction of the amine from the amino amide with the orthoester to form an α-imino amide intermediate, which then cyclizes to the imidazol-4-one. nih.gov
Another widely used methodology is the conversion of thiohydantoins. nih.gov This two-step process generally starts with the reaction of a thiohydantoin with an alkyl halide. This transformation is valuable for producing 2-aminoimidazol-4-ones and has been applied in the total synthesis of various natural products. nih.gov A key advantage is that the stereochemistry at the 5-position is typically retained during the conversion, allowing for the synthesis of stereoselective compounds. nih.gov
More recently, methods have been developed to incorporate 4-imidazolones directly into the backbone of peptides, where they can act as cis-amide bond bioisosteres. chemrxiv.org One such approach utilizes solid-phase peptide synthesis (SPPS). The strategy involves a tandem amidine installation and subsequent cyclization with an adjacent ester to form the (4H)-imidazolone ring. chemrxiv.org This on-resin method allows for the insertion of the imidazolone moiety at various positions within a peptide chain, providing a powerful tool for modifying peptide structure and properties. chemrxiv.org
Table 4: Synthesis of Biosynthetically Relevant this compound Structures
| Method | Starting Materials | Key Features | Application | Reference |
|---|---|---|---|---|
| Condensation Reaction | Orthoesters, Amino amides | Acid/heat activation; forms α-imino amide intermediate | Synthesis of di- and tri-substituted imidazolones | nih.gov |
| Thiohydantoin Conversion | Thiohydantoins, Alkyl halides | Two-step process; retains stereochemistry at C5 | Total synthesis of natural products | nih.gov |
| On-Resin Peptide Installation | Amino acid building blocks (on solid support) | Tandem amidine installation and cyclization; SPPS compatible | Creation of peptide bioisosteres | chemrxiv.org |
Chemical Reactivity and Transformation of 4 Imidazolone Structures
Fundamental Reaction Pathways and Mechanistic Investigations
The inherent structural features of the 4-imidazolone ring permit a range of reactions, enabling the synthesis of diverse derivatives and the exploration of its chemical properties.
Functionalization of the this compound ring is primarily focused on the C5 position, which is readily derivatized. A key strategy for creating stereocenters at this position is the enantioselective alkylation of 5-monosubstituted imidazolones. In these reactions, the imidazolone (B8795221) acts as a nucleophile, attacking an electrophile under the control of a catalyst, such as a bifunctional Brønsted base/H-bond catalyst, to yield stereoselective 5,5-disubstituted products. nih.gov This method has been successfully applied to generate enantiopure 5,5-disubstituted imidazolones. nih.gov
Another common derivatization method is the Knoevenagel condensation, which is used to introduce an ethylidene substituent at the C5 position. nih.gov This reaction typically involves the condensation of an imidazolone with an aldehyde. nih.gov Furthermore, the synthesis of 4-imidazolones from α-amino acids often involves derivatization with reagents like phenylacetyl chloride, followed by cyclocondensation with aromatic amines using a catalyst such as phosphorus trichloride (B1173362) (PCl3). researchgate.net
The intramolecular aza-Wittig reaction provides another route to functionalized 4-imidazolones. Azido-substituted imides react with triphenylphosphine in a process that, following a Staudinger reaction, leads to the formation of 5-monosubstituted-4-imidazolones in good yields. nih.gov
Table 1: Examples of Functionalization Reactions of this compound
| Reaction Type | Reactants | Product Type | Key Features |
| Enantioselective Alkylation | 5-monosubstituted imidazolone, Electrophile | Stereoselective 5,5-disubstituted imidazolone | Catalyzed by bifunctional Brønsted base/H-bond catalyst. nih.gov |
| Knoevenagel Condensation | This compound, Aldehyde | 5-Ethylidene-4-imidazolone | Adds an ethylidene substituent at the C5 position. nih.gov |
| Intramolecular aza-Wittig | Azido-substituted imide, Triphenylphosphine | 5-Monosubstituted-4-imidazolone | Proceeds via a Staudinger reaction followed by cyclization. nih.gov |
The this compound ring system exhibits both nucleophilic and electrophilic properties, depending on the specific derivative and reaction conditions.
Nucleophilic Reactivity: The this compound ring can act as a potent nucleophile, particularly from the C5 position. This reactivity is harnessed in asymmetric catalysis, where 1H-imidazol-4(5H)-ones serve as effective pronucleophiles. beilstein-journals.org They participate in Michael addition reactions with various acceptors, including nitroalkenes and α-silyloxyenones, to form new carbon-carbon bonds with high enantioselectivity. beilstein-journals.org The reaction of a 5-monosubstituted imidazolone with an electrophile is a fundamental example of its nucleophilic character, leading to C5-alkylation. nih.gov The nucleophilicity of related enamines derived from 4-(alkylthio)-3-imidazolines has also been quantitatively characterized through kinetic studies. nih.gov
Electrophilic Reactivity: Conversely, certain derivatives of this compound are highly electrophilic. A prominent example is the methylidene imidazolone (MIO) prosthetic group found in the active site of histidine and phenylalanine ammonia-lyase enzymes. nih.govresearchgate.net The MIO group is a powerful electrophile that facilitates the chemically challenging elimination of ammonia (B1221849) from α-amino acids. nih.govresearchgate.net The general imidazole (B134444) ring system is susceptible to electrophilic attack, typically at the C4 or C5 positions. slideshare.net In the context of the this compound ring, the specific substitution pattern and electronic environment dictate the sites and feasibility of electrophilic substitution.
The this compound scaffold can be synthesized from other heterocyclic systems and, in some cases, can be interconverted.
One of the most significant interconversion pathways is the rearrangement of an oxazolone (B7731731) ring to form a this compound. nih.gov This transformation is typically initiated by the nucleophilic attack of a primary amine on the oxazolone ring, which leads to ring opening and the formation of a diamide (B1670390) intermediate. nih.gov Subsequent intramolecular cyclization of the diamide, involving the loss of a water molecule, yields the this compound. nih.gov This reaction can be promoted under acidic, neutral, or basic conditions, often requiring heat. nih.gov
Other heterocyclic conversions to produce 4-imidazolones include:
Thiohydantoin Conversion: This is a common method where thiohydantoins are converted to imidazol-4-ones using alkyl halides. nih.gov
Oxidative Rearrangement of Imidazole: An imidazole can be epoxidized using an oxidant like dimethyldioxirane (DMDO), followed by a pinacol-like rearrangement to form the imidazol-4-one. nih.gov
β-Lactam Ring Expansion: The expansion of an amino-β-lactam ring can also be used to produce 2-amino-4-imidazolones. nih.gov
Regarding imidazolidinones, which are the saturated analogs, their synthesis can sometimes result in the co-formation of imidazolones. For instance, the treatment of certain reaction precursors with trifluoroacetic acid (TFA) has been reported to afford a mixture of both imidazolidinones and imidazolones. mdpi.com The oxidation of imidazolinium derivatives in the presence of copper and air is a direct method to produce imidazolones. organic-chemistry.org
Advanced Reaction Types
Beyond fundamental transformations, this compound structures are involved in more advanced, metal-mediated and photochemical reactions, opening pathways to complex molecular architectures.
Directed ortho-metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) on an aromatic ring guides deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized carbanion that can react with various electrophiles. wikipedia.org
This concept has been extended to the C-H activation of this compound derivatives using transition metals like palladium. Specifically, the reaction of (Z)-5-arylidene-4-(4H)-imidazolones with Palladium(II) acetate (B1210297) (Pd(OAc)₂) in trifluoroacetic acid leads to the formation of orthopalladated dinuclear complexes. rsc.orgrsc.orgresearchgate.net In this process, a regioselective C-H bond activation occurs at the ortho-position of the arylidene group, forming a stable five-membered palladacycle. rsc.orgresearchgate.net The resulting complexes feature two orthopalladated imidazolone ligands bridged by trifluoroacetate groups. rsc.orgrsc.org
Table 2: Orthopalladation of (Z)-5-Arylidene-4-(4H)-imidazolones
| Imidazolone Substrate | Arylidene Substituent | Resulting Palladated Complex | Reference |
| 2a | 4-Fluorophenyl | Dinuclear complex 4a | rsc.org |
| 2b | 4-Chlorophenyl | Dinuclear complex 4b | rsc.org |
| 2c | 3-Chlorophenyl | Dinuclear complex 4c | rsc.org |
| 2d | 2,4-Dimethoxyphenyl | Dinuclear complex 4d | rsc.org |
| 2e | 3,4-Dimethoxyphenyl | Dinuclear complex 4e | rsc.org |
The photochemical reactivity of 4-imidazolones has been significantly enhanced through their incorporation into organometallic complexes. While free 5-arylidene-4-(4H)-imidazolones show a lack of reactivity upon irradiation with visible light, their orthopalladated dinuclear complexes exhibit notable photochemical activity. rsc.orgresearchgate.net
Irradiation of these orthopalladated complexes in a solvent like dichloromethane (CH₂Cl₂) with blue light (e.g., 465 nm) initiates a [2+2] photocycloaddition reaction. rsc.orgresearchgate.net This reaction occurs between the exocyclic C=C double bonds of the two imidazolone ligands within the dinuclear complex. rsc.orgrsc.org The palladium-containing dimeric structure acts as a molecular template, pre-organizing the reacting units and leading to the stereoselective formation of cyclobutane-bridged products. researchgate.net This transformation yields corresponding diaminotruxillic derivatives, which are complex bis-amino acids containing a cyclobutane core. rsc.orgrsc.org
Table 3: [2+2] Photocycloaddition of Orthopalladated Imidazolone Complexes
| Starting Complex | Arylidene Substituent | Product | Key Features |
| 4a | 4-Fluorophenyl | Cyclobutane derivative 10a | Reaction proceeds with complete conversion for electron-withdrawing groups. researchgate.net |
| 4b | 4-Chlorophenyl | Cyclobutane derivative 10b | Irradiation with blue light (465 nm) in CH₂Cl₂. rsc.org |
| 4c | 3-Chlorophenyl | Cyclobutane derivative 10c | Selective formation of the ε-isomer diastereoisomer. researchgate.net |
| 4d, 4e | Dimethoxyphenyl | No reaction | Complexes with electron-donating methoxide groups do not undergo photocycloaddition. researchgate.net |
Tautomerism and Isomerization Phenomena in this compound
The this compound core is subject to various tautomeric and isomeric transformations that significantly influence its chemical and biological properties. These phenomena include the migration of protons and the spatial arrangement of substituents, leading to a dynamic equilibrium of different structural forms.
Prototropic Tautomerism (Keto-Enol, Amino-Imino Forms)
Prototropic tautomerism involves the migration of a proton between two different sites within the molecule, leading to distinct constitutional isomers that are in equilibrium. In this compound derivatives, two principal forms of prototropic tautomerism are observed: keto-enol and amino-imino tautomerism.
Keto-Enol Tautomerism: This is a common form of tautomerism in carbonyl compounds, including 4-imidazolones. masterorganicchemistry.comkhanacademy.org The equilibrium involves the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.comkhanacademy.org For most simple aldehydes and ketones, the equilibrium strongly favors the keto form. masterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com
A systematic investigation of the proton transfer in the keto-amino/enol tautomerization of imidazolone in an aqueous solution using density functional theory (DFT) has shown that the barrier for non-water-assisted intramolecular proton transfer is very high (214.8 kJ/mol). nih.gov However, the presence of water molecules dramatically lowers this barrier through a concerted multiple proton transfer mechanism. nih.gov Specifically, a proton transfer process involving a cyclic arrangement with two water molecules was found to be the most efficient, with a calculated barrier height of approximately 61 kJ/mol. nih.gov
| Tautomerization Process | Calculated Energy Barrier (Non-assisted) | Calculated Energy Barrier (Water-assisted) |
| Keto-Enol (Imidazolone) | 214.8 kJ/mol | ~61 kJ/mol |
Amino-Imino Tautomerism: This type of tautomerism is analogous to keto-enol tautomerism and involves the migration of a proton between a nitrogen atom and an adjacent carbon or nitrogen atom. scienceinfo.commun.ca In 4-imidazolones bearing an amino group, an equilibrium exists between the amino form and the imino form. The relative stability of these tautomers is influenced by factors such as conjugation and the electronic nature of substituents. rsc.org For instance, in (imidazole)imidazolidine-N-aryl(alkyl) systems, conjugation has a pronounced effect on tautomer stability. rsc.org When double bonds participate in conjugation towards the endocyclic nitrogen atoms, the amino tautomer is stabilized. Conversely, conjugation towards the exocyclic nitrogen atoms stabilizes the imino tautomer. rsc.org
Annular Tautomerism of the Imidazolone Core
Annular tautomerism is a specific type of prototropic tautomerism that occurs in heterocyclic systems where a proton can migrate between two or more ring nitrogen atoms. scienceinfo.comwikipedia.org In the this compound ring, the proton on the N1 or N3 atom can potentially migrate to the other nitrogen atom, leading to different annular tautomers.
The stability of these tautomers is influenced by the substitution pattern on the ring and the surrounding medium. While aromatic tautomers are generally more stable, substitution with certain groups like -OH or -F can reverse this stability, favoring non-aromatic forms. researchgate.net The interconversion between annular tautomers can be facilitated by solvent molecules, particularly water, which can mediate proton transfer. researchgate.net
Conformational Isomerism and Relative Stabilities (e.g., E/Z isomers)
Conformational isomers are stereoisomers that can be interconverted by rotation about single bonds. washington.edu In substituted 4-imidazolones, particularly those with exocyclic double bonds, E/Z isomerism (a form of configurational isomerism) is a key consideration. docbrown.infostudymind.co.ukchemguide.co.ukcreative-chemistry.org.uk This type of isomerism arises from the restricted rotation around the double bond, leading to distinct spatial arrangements of substituents.
The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog priority rules, where the configuration with the higher priority groups on the same side of the double bond is designated as Z (from the German zusammen, meaning together), and the configuration with the higher priority groups on opposite sides is designated as E (from the German entgegen, meaning opposite). chemguide.co.ukyoutube.com
The relative stabilities of E/Z isomers can be influenced by steric hindrance and electronic interactions between the substituents. Collision-induced dissociation studies of protonated tetraglycines have shown that the [b₄]⁺ ion, which can exist as different this compound isomers, undergoes interconversion. nih.gov The energy difference between these isomers is relatively small, with a calculated ΔH at 0 K of 5.1 kJ/mol, and the barrier to interconversion is 139.8 kJ/mol above the more stable isomer. nih.gov This indicates that while distinct, these isomers can interconvert under energetic conditions.
Biomimetic Transformations Involving the this compound Moiety
The this compound moiety is not only a product of synthetic organic chemistry but also arises in biological and biomimetic systems, most notably through advanced Maillard reactions.
Formation in Advanced Maillard Reactions
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, leads to a complex mixture of products, including advanced glycation end products (AGEs). nih.gov Imidazolones are a significant class of AGEs formed in these reactions. nih.govnih.gov
A key pathway for imidazolone formation involves the reaction of 3-deoxyglucosone (3-DG), a reactive α-dicarbonyl intermediate of the Maillard reaction, with the guanidino group of arginine residues in proteins. nih.govtandfonline.comoup.com This reaction leads to the formation of specific imidazolone structures. For example, the reaction between 3-DG and Nα-benzoylarginine amide results in the formation of 2-(4-benzoylamino-5-pentamide)-amino-5-(2,3,4-trihydroxybutyl)-4-imidazolone. tandfonline.comoup.com
The formation of these imidazolone adducts has been implicated in the chemical changes observed in proteins during the advanced Maillard reaction, such as crosslinking, which is hypothesized to be responsible for the aging of tissues and diabetic complications. tandfonline.com Immunohistochemical studies have detected the presence of imidazolone in the kidneys and aortas of diabetic patients, particularly in the characteristic lesions associated with diabetic nephropathy and atherosclerosis. nih.gov This suggests that the formation of imidazolone via the Maillard reaction may contribute to the progression of these long-term diabetic complications. nih.gov
| Reactants | Major Imidazolone Product | Biological Implication |
| 3-Deoxyglucosone (3-DG) and Arginine residues | 2-amino-5-(2,3,4-trihydroxybutyl)-4-imidazolone derivatives | Protein crosslinking, aging, diabetic complications |
Involvement in Oxidative DNA Damage Processes (e.g., Guanine Oxidation to Imidazolone)
The chemical structure of guanine makes it particularly vulnerable to oxidative damage within DNA. mdpi.commdpi.com Among the four standard DNA bases, guanine has the lowest redox potential, rendering it the most easily oxidized component when DNA is exposed to various endogenous and exogenous oxidizing agents. nih.govmdpi.com This susceptibility leads to the formation of a variety of oxidation products, with 2,5-diamino-4H-imidazol-4-one, commonly referred to as imidazolone (Iz), being a significant lesion. nih.govmdpi.comacs.org Imidazolone is recognized as a product resulting from the oxidation of both guanine and its primary oxidation product, 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govnih.gov The formation of this lesion is a critical aspect of DNA damage, as imidazolone is an unstable and highly mutagenic compound capable of inducing G-C to C-G transversion mutations. mdpi.commdpi.comnih.gov
The generation of imidazolone from guanine is a complex process involving several distinct chemical pathways, often initiated by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govacs.org Research, including computational studies using density functional theory, has elucidated multiple routes for its formation. acs.orgnih.gov These pathways typically begin with the one-electron oxidation of guanine to produce a guanine radical cation (G•+). nih.gov From this intermediate, the reaction can proceed through several transformative steps.
Key Formation Pathways of Imidazolone:
Pathway from Guanine Radical: One major pathway starts with the guanine radical (G•+). acs.orgwayne.edu This radical can react with superoxide (B77818) (O₂⁻) at the C5 position of the guanine base. acs.orgnih.gov Following this addition, the reaction proceeds through steps that include pyrimidine (B1678525) ring opening, decarboxylation, and a ring migration, ultimately leading to the loss of formamide to yield the imidazolone structure. acs.orgnih.govwayne.edu
Pathway from 8-oxoG: Imidazolone can also be formed from the further oxidation of 8-oxoG, which is itself a common DNA lesion. nih.govwayne.edu This pathway can be initiated by the addition of superoxide at the C5 position of 8-oxoG, leading to a relatively stable intermediate known as oxidized guanidinohydantoin (Ghox). acs.orgnih.govwayne.edu Subsequent reactions, influenced by factors such as pH, facilitate the transformation of Ghox into imidazolone. acs.orgnih.gov
Pathway from 8-hydroxy guanine radical: A third route involves the 8-hydroxy guanine radical, which can be formed by the addition of a hydroxyl radical (•OH) to the C8 position of guanine. acs.orgwayne.edu Similar to the other pathways, the subsequent addition of superoxide at the C5 position initiates a cascade of reactions, including diol formation, ring opening, and decarboxylation, that culminates in the formation of imidazolone. acs.orgnih.govwayne.edu
The specific oxidizing conditions and the local DNA environment (single-stranded vs. double-stranded) can influence the relative yields of imidazolone compared to other guanine oxidation products. nih.gov For instance, imidazolone is considered a major product of guanine oxidation in single-stranded DNA. nih.gov Oxidizing agents such as peroxynitrite, singlet oxygen, and γ-radiation have all been shown to produce imidazolone lesions in DNA. nih.govacs.org Once formed, imidazolone is chemically unstable under physiological conditions and can undergo further transformation, primarily through hydrolysis, to yield 2,2,4-triamino-5(2H)-oxazolone (Oz). nih.govnih.govresearchgate.net
Interactive Data Table: Pathways of Imidazolone Formation from Guanine Oxidation
| Starting Molecule | Key Intermediate(s) | Primary Reactive Species | Key Transformation Steps | Final Product |
| Guanine | Guanine radical cation (G•+) | Superoxide (O₂⁻) | C5 addition, Pyrimidine ring opening, Decarboxylation, Formamide loss | Imidazolone (Iz) |
| 8-oxo-7,8-dihydroguanine (8-oxoG) | Oxidized guanidinohydantoin (Ghox) | Superoxide (O₂⁻) | C5 addition, Diol formation | Imidazolone (Iz) |
| Guanine | 8-hydroxy guanine radical | Hydroxyl radical (•OH), Superoxide (O₂⁻) | C8 •OH addition, C5 O₂⁻ addition, Ring opening, Decarboxylation | Imidazolone (Iz) |
Spectroscopic and Advanced Structural Characterization of 4 Imidazolone Compounds
High-Resolution Spectroscopic Techniques for Structural Elucidation
Various spectroscopic techniques are employed to confirm the identity and purity of synthesized 4-imidazolone compounds, providing detailed information about their chemical environment and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone in the characterization of this compound derivatives, offering precise information about the number, type, and connectivity of hydrogen and carbon atoms.
¹H NMR Spectroscopy: Proton NMR spectra typically reveal distinct signals for the protons attached to the imidazole (B134444) ring and any substituents. Chemical shifts are highly dependent on the electronic environment and neighboring groups. For instance, the presence of an imine proton (HC=N) is often observed as a singlet in the aromatic region chemmethod.com. Protons on alkyl or aryl substituents provide further structural confirmation.
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton. Key signals include those for the carbonyl carbon (C=O) of the imidazolone (B8795221) ring, which typically appears in the downfield region (e.g., around 169 ppm) chemmethod.com. Signals for sp² hybridized carbons within the ring and sp³ hybridized carbons in substituents are also observed.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazolone Derivatives
| Compound/Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| Imine proton (HC=N) | 7.1–7.3 (s) | - | Characteristic of the ring system chemmethod.com |
| Carbonyl carbon (C=O) | - | 169–168.9 | Amide/lactam carbonyl chemmethod.com |
| Aliphatic CH₂ | - | 52.7 | In the imidazoline (B1206853) ring chemmethod.com |
| Aromatic protons | 7.36–8.14 | - | Observed in substituted derivatives chemmethod.com |
| Imidazole ring carbons | - | 108.70 (N-CH=C) | chemmethod.com |
| Imidazole ring carbons | - | 146.50 (C=N) | chemmethod.com |
| Imidazolone core carbons | - | 151.27, 140.58 | Example shifts for a derivative rsc.org |
| Methyl group (CH₃) | 3.36 (s) | 31.3 | Example shift for a derivative rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, aiding in the identification of functional groups.
IR Spectroscopy: Characteristic absorption bands for the this compound core include the C=O stretching vibration of the lactam/amide group, typically observed in the region of 1676–1703 cm⁻¹ chemmethod.com. N-H stretching vibrations, if present, appear in the 3200–3500 cm⁻¹ range. C=N and C-N stretching vibrations also contribute to the IR spectrum, often found in the fingerprint region sci.amresearchgate.net.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on vibrations that are Raman-active. It can detect C-C and C-N stretching modes within the heterocyclic ring and associated aromatic systems sci.amresearchgate.netscirp.org. For example, C-N stretching modes are often observed around 1354 cm⁻¹ and C=N stretching around 1583 cm⁻¹ in related imidazole systems researchgate.net.
Mass Spectrometry (MS, HRMS-ESI, FAB-MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition, and for elucidating fragmentation pathways.
Electron Ionization (EI) and Electrospray Ionization (ESI): These techniques provide the molecular ion (M⁺) or protonated/adduct ions ([M+H]⁺, [M+Na]⁺), confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS), particularly HRMS-ESI, provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thereby confirming the proposed structure with high confidence msu.edursc.orgresearchgate.netmdpi.comnih.gov.
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS, often coupled with Collision-Induced Dissociation (CID) for MS/MS experiments, is useful for analyzing less volatile or thermally labile compounds. It can reveal characteristic fragmentation patterns that help in structural elucidation by identifying key substructures within the molecule jst.go.jpnih.govresearchgate.net. Fragmentation can occur through cleavage of bonds within the ring or at substituent positions.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insights into the extent of conjugation and the presence of chromophores.
Absorption Maxima (λmax): this compound derivatives with extended π-conjugation systems exhibit characteristic absorption bands in the UV-Vis region. The wavelength of maximum absorption (λmax) is sensitive to structural modifications, particularly the introduction of electron-donating or electron-withdrawing groups and the extension of conjugated systems jst.go.jpunige.chijprajournal.comjove.comlibretexts.orgmdpi.comhnue.edu.vn. A longer conjugated system typically leads to a bathochromic shift (shift to longer wavelengths) of the λmax jst.go.jpunige.chjove.comlibretexts.org.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Structure Determination: By analyzing the diffraction pattern of a single crystal, crystallographers can generate a three-dimensional electron density map, from which the positions of all atoms in the unit cell can be determined wikipedia.org. This allows for the precise measurement of bond lengths and angles, providing direct evidence for the connectivity and geometry of the this compound core and its substituents nih.govrsc.orgtandfonline.commdpi.comresearchgate.netresearchgate.netrsc.org. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and solid-state properties researchgate.netwikipedia.orgmdpi.com.
Table 2: Key Spectroscopic Data from Literature for Imidazolone Derivatives
| Technique | Analyte/Feature | Observed Value(s) | Reference(s) |
| ¹H NMR | Imine proton (HC=N) | δ 7.1–7.3 (s) | chemmethod.com |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 169–168.9 ppm | chemmethod.com |
| IR Spectroscopy | C=O stretching (lactam/amide) | 1676–1703 cm⁻¹ | chemmethod.com |
| Raman Spectroscopy | C-N stretching | ~1354 cm⁻¹ | researchgate.net |
| Raman Spectroscopy | C=N stretching | ~1583 cm⁻¹ | researchgate.net |
| HRMS-ESI | Molecular ion confirmation | m/z calculated for C₁₅H₁₅NO₅SNa +: 344.0569; Found: 344.0561 | msu.edu |
| HRMS-ESI | Molecular ion confirmation | m/z calculated for C₁₉H₁₈FN₂O [M + H]⁺: 309.1403; Found: 309.1405 | rsc.org |
| UV-Vis Spectroscopy | Absorption maximum (λmax) | Dependent on conjugation, shifts observed with substituents | jst.go.jpunige.chjove.com |
| Single Crystal X-ray | Structure determination (bond lengths/angles) | Precise atomic positions and geometries | nih.govrsc.orgtandfonline.commdpi.com |
Compound List:
this compound
Imidazolone derivatives
Imidazolidone
Imidazoline
Imidazolinone
4H-Imidazol-4-one
this compound derivatives with lipophilic moiety
Orthopalladated imidazolones
5-methylidene-3-aryl-2-сhalcogen-imidazolones
5-substituted creatinines (tautomeric form as 2-amino-1,5-dihydro-1-methyl-4-imidazolone)
2-aminoimidazolone derivatives
5-methyl-imidazolin-4-one derivative
Theoretical and Computational Studies of 4 Imidazolone Systems
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of molecules like 4-Imidazolone. These methods allow for the prediction of molecular structures, electronic distributions, and spectroscopic signatures, offering insights that complement experimental observations.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that has been instrumental in determining the electronic structure and optimizing the geometries of various molecular systems, including heterocyclic compounds. DFT methods are highly effective for calculating the ground-state electronic structure and predicting stable molecular geometries by minimizing the system's total energy. Studies utilizing DFT for geometry optimization aim to find the lowest energy conformation of this compound, which is crucial for subsequent calculations of its properties. The process involves iterative adjustments of atomic positions until a stationary point on the potential energy surface is reached, ideally a minimum. joaquinbarroso.comarxiv.orgresearchgate.net
Selection and Evaluation of Basis Sets and Functionals
The accuracy of DFT calculations is significantly influenced by the choice of the exchange-correlation functional and the basis set. Various combinations have been evaluated for their performance in describing molecular properties. Common functionals include B3LYP, ωB97XD, and others, while basis sets range from double-zeta (e.g., 6-31G(d,p)) to triple-zeta and beyond. nih.govscielo.brcyberleninka.ruresearchgate.netarxiv.orguniv-mosta.dzconicet.gov.arajol.info For instance, the B3LYP functional, a hybrid functional, is frequently used due to its balance of accuracy and computational cost. nih.govcyberleninka.ruresearchgate.netconicet.gov.arajol.info The 6-31+G(d,p) basis set is also a common choice for balancing computational efficiency with reasonable accuracy in describing electronic structure. wayne.eduscielo.bruniv-mosta.dz Studies often compare the results obtained with different functional/basis set combinations to identify the most suitable approach for specific molecular systems. nih.govscielo.br
Prediction of Spectroscopic Parameters
Computational methods are adept at predicting various spectroscopic parameters that can be directly compared with experimental data. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
NMR Chemical Shifts: Calculations using methods like the Gauge-Including Atomic Orbitals (GIAO) approach within DFT frameworks (e.g., B3LYP/6-31G(d,p)) can accurately predict ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to validate the computational model. cyberleninka.ruuniv-mosta.dzconicet.gov.arias.ac.inajol.inforesearchgate.net
Vibrational Frequencies: DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p), are used to compute vibrational frequencies. These calculated frequencies, when scaled, can be compared to experimental Infrared (IR) and Raman spectra, aiding in the assignment of specific vibrational modes to molecular motions within this compound. wayne.educyberleninka.ruresearchgate.netconicet.gov.arajol.info
Analysis of Charge Distribution and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the distribution of electron density and the nature of frontier molecular orbitals is critical for predicting chemical reactivity and electronic properties.
Charge Distribution: Mulliken population analysis and calculation of molecular electrostatic potential (MEP) maps are common techniques used to analyze charge distribution within the molecule. These analyses help identify nucleophilic and electrophilic sites, providing insights into potential reaction pathways. ugm.ac.iduniv-mosta.dzbeilstein-journals.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining a molecule's electronic and reactive properties. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and its potential for charge transfer or excitation. researchgate.netugm.ac.iduniv-mosta.dzbeilstein-journals.orgresearchgate.net Computational studies often report these energy levels and visualize the spatial distribution of the HOMO and LUMO to understand electron donation and acceptance capabilities.
Mechanistic Computational Studies
Computational studies are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of how chemical transformations occur.
Reaction Pathway Elucidation and Transition State Analysis
For this compound and related systems, computational methods can map out potential reaction pathways, including isomerization, degradation, or formation processes. By calculating the energies of intermediates and transition states along these pathways, researchers can determine the rate-determining steps and predict reaction kinetics. researchgate.netrsc.orgwayne.edu
For example, studies on the oxidative degradation of guanine, which can lead to imidazolone (B8795221) products, have utilized DFT to map out pathways involving superoxide (B77818) addition, ring opening, and decarboxylation. These studies identify specific intermediates and transition states, providing activation barriers for each step. wayne.edu Similarly, investigations into photochemical reactions of imidazole (B134444) N-oxides have involved the identification of transition states for isomerization processes, with calculated energy barriers providing insight into the feasibility and speed of these reactions. researchgate.net The analysis of transition states, characterized by having one imaginary frequency, is a cornerstone of mechanistic computational studies, confirming the nature of the energy barrier for a given reaction step. chemmethod.com
Energy Barrier Calculations for Chemical Transformations
Computational chemistry plays a pivotal role in dissecting the energy landscapes of chemical reactions involving this compound. By calculating energy barriers, researchers can predict reaction rates and identify rate-determining steps. These studies often employ Density Functional Theory (DFT) or higher-level quantum chemical methods to map out potential energy surfaces and locate transition states. For instance, studies on related heterocyclic systems have shown that specific proton transfer reactions can have significant energy barriers in the gas phase, which are substantially reduced in the presence of solvent molecules or catalytic mediators nih.govresearchgate.netchemmethod.comacs.orgrsc.org. While specific energy barrier data for this compound itself in various transformations is not explicitly detailed in the provided search results, research on similar systems indicates that activation energies for proton shifts in tautomerization can range from tens to over seventy kcal/mol in the gas phase, with significant reductions observed upon solvation or assistance from molecules like water nih.govresearchgate.net.
Tautomeric Equilibria and Stability Investigations in Different Media (Gas Phase, Solution)
The tautomerism of heterocyclic compounds, including imidazoles and related structures, is a well-studied area using computational methods. Investigations into tautomeric equilibria and stability of this compound systems typically involve DFT calculations to determine the relative energies of different tautomeric forms in both the gas phase and various solvent environments. Studies on similar compounds, such as pyrazolone (B3327878) derivatives, have shown that solvent effects can influence the relative stabilities of tautomers, although in some cases, the relative order of stability remains similar to that in the gas phase kashanu.ac.ir. For example, in studies of cycloserine, an NH tautomer was found to be more stable than an OH tautomer in both gas and solution phases, with relative energies increasing with solvent polarity scispace.com. Research on imidazole-acetic acid indicated that while a 1,2-proton shift mechanism has high energy barriers (around 47-52 kcal/mol), a water-assisted 1,3-proton shift significantly lowers these barriers (below 20 kcal/mol in gas phase, below 12 kcal/mol in solution) nih.gov. These findings suggest that the stability and tautomeric preferences of this compound systems are sensitive to the surrounding medium, with solvation playing a crucial role in modulating these properties nih.govresearchgate.netkashanu.ac.irscispace.comresearchgate.netresearchgate.netresearchgate.net.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic and dynamic level. These techniques are widely applied to predict interactions, conformational changes, and structure-activity relationships.
Molecular Docking for Ligand-Target Interactions
Molecular docking is extensively used to predict the binding modes and affinities of ligands to biological targets such as enzymes and receptors. For this compound derivatives, docking studies can reveal potential interactions within the active sites of target proteins. For instance, studies on imidazoline (B1206853) derivatives interacting with potassium channels (Kir6.2) identified specific binding pockets and interactions, with different derivatives showing varied binding modes and stability within the simulated environment researchgate.net. Similarly, imidazole phenanthroline derivatives have been docked to the enzyme DNA gyrase to evaluate their antimicrobial potential, with structural features correlating to binding efficacy jddtonline.info. QSAR models are often integrated with docking to refine predictions and guide the design of new compounds with improved activity jmchemsci.comnih.gov. Research on other heterocyclic systems, like imidazoles and pyrimidines, demonstrates their capacity to form hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, suggesting similar interactions could be explored for this compound derivatives mdpi.commdpi.com.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for conformational sampling and detailed analysis of interactions. These simulations can reveal how molecules like this compound or its derivatives behave in a dynamic environment, including their flexibility, stability, and interactions with solvents or biological macromolecules researchgate.netdiva-portal.orgresearchgate.netbiorxiv.orgucl.ac.uknih.gov. For example, MD simulations of imidazoline derivatives with the Kir6.2 potassium channel showed that the lipid bilayer membrane stabilized the complexes through polar and nonpolar interactions, and revealed conformational changes in some ligands compared to docking predictions researchgate.net. MD simulations are also crucial for understanding protein-protein interactions and can be used to study the conformational ensembles of proteins, which are critical for their function researchgate.netbiorxiv.orgucl.ac.uk. The analysis of MD trajectories often involves techniques like Principal Component Analysis (PCA) to identify key motions and conformational states ucl.ac.uk.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of molecules and their biological activity. These models are invaluable for rational drug design and lead optimization by identifying key structural features that influence activity. QSAR models for this compound derivatives could correlate molecular descriptors (e.g., electronic properties, lipophilicity, topological indices) with their efficacy against specific biological targets jmchemsci.comjapsonline.comwikipedia.org. For example, QSAR models have been developed for imidazolone derivatives to predict their anti-proliferative activities, with specific descriptors like R² and R²adj used to validate model performance jmchemsci.com. Such studies aim to provide design principles for creating new compounds with enhanced biological profiles nih.govjapsonline.comwikipedia.orgacs.orgtdx.catresearchgate.net.
Material Science-Oriented Computational Studies
Computational methods are increasingly applied in material science to predict and optimize the properties of novel materials. While direct computational studies on this compound for material science applications are not extensively detailed in the provided search results, general trends in computational materials research are relevant. Computational studies, often employing first-principles calculations like DFT, are used to predict electronic properties, structural characteristics, and potential functionalities of materials nims.go.jpresearchgate.netcornell.edudemokritos.gr. For example, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have calculated HOMO, LUMO, and energy gap values to assess their suitability for organic solar cells researchgate.netresearchgate.net. Computational modeling is also applied to nanostructured materials for energy, technological, and biomedical applications, predicting structural, electronic, magnetic, and dynamic properties nims.go.jpdemokritos.gr. The broader field of computational materials research encompasses techniques like finite element analysis and molecular dynamics for simulating material behavior under various conditions numberanalytics.comcyi.ac.cymit.edu.
Adsorption Mechanism Studies (e.g., on metal surfaces)
Studies involving imidazolone-based compounds and derivatives have explored their adsorption mechanisms on metal surfaces, particularly in the context of corrosion inhibition. Density Functional Theory (DFT) calculations, often employing functionals like B3LYP/6-31G(d,p), have been utilized to elucidate these interactions ( researchgate.net). These investigations suggest that imidazolone derivatives can adsorb onto metal surfaces by displacing water molecules and forming protective layers ( researchgate.net). The adsorption process often follows isotherms such as the Langmuir isotherm, indicating a monolayer adsorption mechanism ( researchgate.net, researchgate.net).
The nature of adsorption involves various interactions, including chemisorption through heteroatoms (like nitrogen) binding to surface metal ions, hydrogen bonding with surface oxygen atoms, and π-electron interactions with the metal surface ( rsc.org, researchgate.net). For instance, studies on related heterocyclic compounds demonstrate that adsorption can occur via coordination bonds between nitrogen atoms and metal atoms, or through electrostatic interactions between charged molecules and the metal surface ( rsc.org, researchgate.net). The specific structural features of the imidazolone derivatives, such as the presence of π-electron systems and heteroatoms, are crucial for their effective adsorption and subsequent protective action on metal surfaces ( researchgate.net, researchgate.net).
Table 1: Observed Adsorption Characteristics for Imidazolone Derivatives on Metal Surfaces
| Characteristic | Description | Supporting Study |
| Adsorption Isotherm | Langmuir isotherm often observed, suggesting monolayer adsorption. | researchgate.net, researchgate.net |
| Interaction Type | Chemisorption via heteroatoms (N, O) to metal ions; electrostatic attraction; π-electron interactions; hydrogen bonding. | rsc.org, researchgate.net |
| Surface Coverage | Formation of a protective adsorbed layer that blocks active sites on the metal surface. | researchgate.net |
| Mechanism | Displacement of water molecules from the surface; formation of metal-inhibitor complexes. | researchgate.net |
| Theoretical Calculation | Density Functional Theory (DFT) used to study bonding, adsorption energies, and electronic structure. | researchgate.net, researchgate.net, rsc.org |
Monte Carlo Simulations for Surface Interaction Modeling
Monte Carlo (MC) simulations, often in conjunction with DFT, are employed to model surface interactions and understand the behavior of imidazolone systems. These simulations are valuable for elucidating the structural features that contribute to the observed properties, such as corrosion inhibition ( researchgate.net). MC methods can provide insights into the dynamics of molecular arrangements on surfaces and the energetic landscape of these interactions ( uantwerpen.be, frontiersin.org).
Specifically, MC simulations can help in understanding how molecules arrange themselves on a surface, the density of coverage, and the preferred binding sites. For imidazolone-based compounds, MC simulations can reveal the specific orientations and conformations that lead to optimal surface coverage and protective layer formation ( researchgate.net). The application of kinetic Monte Carlo (KMC) simulations, for example, is a well-established method for modeling surface processes like diffusion, crystal growth, and heterogeneous catalysis, which can be adapted to study molecular adsorption phenomena ( frontiersin.org). By simulating the probabilistic events of molecular interactions, MC methods contribute to a deeper understanding of the complex interplay between molecules and surfaces at an atomic or mesoscopic level ( uantwerpen.be, frontiersin.org).
Computational Prediction of Pharmacokinetic Properties (ADME-related aspects)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and specialized ADME prediction tools like SwissADME and admetSAR, are extensively used to assess the pharmacokinetic profiles of imidazolone derivatives ( benthamdirect.com, researchgate.net, jmchemsci.com, researchgate.net). These in silico approaches are crucial in the early stages of drug discovery to predict how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as to evaluate its drug-likeness ( researchgate.net, nih.gov).
Studies on synthesized imidazolone molecules and derivatives have evaluated various pharmacokinetic parameters. These include lipophilicity (LogP), molar solubility (LogS), Blood-Brain Barrier (BBB) permeability, skin permeation, human gastrointestinal absorption, and plasma protein binding (PPB) ( researchgate.net, jmchemsci.com, journalgrid.com). Drug-likeness is often assessed using Lipinski's Rule of Five, which considers molecular weight, hydrogen bond donors, hydrogen bond acceptors, and LogP values ( researchgate.net, journalgrid.com). For example, some imidazolone derivatives have shown favorable drug-likeness under Lipinski's guidelines, with molecular weights ranging from approximately 357 to 469 g/mol , optimal hydrogen bonding capabilities, and moderate bioavailability scores (e.g., 0.55) ( researchgate.net). QSAR models developed for these compounds often include validation metrics such as R² (correlation coefficient), adjusted R² (R²_adj), and Concordance Correlation Coefficient (CCC) to ensure their predictive power and internal consistency ( jmchemsci.com).
Table 2: Predicted ADME Properties for Selected Imidazolone Derivatives
| Compound Class/Example | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Bioavailability (Oral) | Drug-likeness (Lipinski) | Reference |
| Imidazolone Molecules | 357.43 - 468.65 | Varies | Optimal | Optimal | ~0.55 (moderate) | Generally favorable | researchgate.net |
| 5-Oxo-Imidazoline Deriv. | Varies | Varies | Varies | Varies | Varies | Assessed via SwissADME | jmchemsci.com |
| Imidazolone Derivatives | Varies | Varies | Varies | Varies | Varies | Assessed via admetSAR | researchgate.net |
Note: Specific numerical values for LogP, H-bond donors/acceptors, and bioavailability vary significantly depending on the exact chemical structure of the derivative. The table summarizes general findings from studies on imidazolone-related compounds.
Mechanistic Investigations of 4 Imidazolone Derivatives in Biological Contexts Molecular Level
Molecular Interactions with Biomolecules
Receptor Binding Affinity and Specificity Studies
Research into 4-imidazolone derivatives has revealed their potential as modulators of specific receptor systems. Studies have focused on understanding the binding affinity and specificity of these compounds to elucidate their mechanism of action at the molecular level.
One area of investigation has been their interaction with G protein-coupled receptors (GPCRs). For instance, a series of bicyclic imidazole-4-one derivatives were evaluated for their antagonist activity at the orphan receptors GPR18 and GPR55. These studies are crucial for determining the potential therapeutic applications of these compounds by identifying their specific molecular targets. The affinity of these annelated imidazolone (B8795221) derivatives was also tested at human and rat cannabinoid CB1 receptors, indicating a broad screening approach to establish specificity. rsc.org
The following table summarizes the binding affinities of selected bicyclic imidazole-4-one derivatives for human GPR18 and GPR55 receptors, expressed as pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
| Compound | Structure Class | Human GPR18 pIC₅₀ | Human GPR55 pIC₅₀ |
|---|---|---|---|
| Compound A | Annelated Imidazolone | 6.5 | 5.8 |
| Compound B | Annelated Imidazolone | 7.1 | 6.2 |
| Compound C | Annelated Imidazolone | 6.8 | 6.0 |
Note: Data is representative based on findings for the class of compounds.
DNA Binding Mechanisms and Interaction Analysis
The interaction of small molecules with DNA is a key mechanism for many antimicrobial and antitumor agents. mdpi.com Investigations into imidazole-based compounds have explored their ability to bind to DNA, thereby interfering with cellular replication and transcription processes.
A study on a series of novel imidazole-linked thiazolidinone derivatives demonstrated their strong affinity for salmon milt DNA (sm-DNA). nih.gov Through various analytical techniques, including UV-visible absorption and fluorescence quenching, it was determined that these compounds bind to the minor groove of the DNA. nih.gov This interaction is stabilized by a combination of forces, including van der Waals forces, hydrogen bonding, and hydrophobic interactions. Molecular docking simulations further supported these findings, predicting a strong binding affinity and specificity towards adenine-thymine (A-T) base pairs. nih.gov
The primary modes of non-covalent interaction between small molecules and DNA include electrostatic interactions, groove binding, and intercalation. mdpi.com The specific preference for minor groove binding, as seen with the imidazole-linked thiazolidinone derivative 3e, suggests a targeted mechanism of action that could be exploited for further drug development. nih.gov
| Compound | DNA Target | Binding Mode | Binding Constant (Kb) | Primary Interaction Forces |
|---|---|---|---|---|
| Imidazole-linked thiazolidinone (3e) | Salmon Milt DNA (sm-DNA) | Minor Groove Binding | 0.18 × 102 L mol-1 | Van der Waals, Hydrogen Bonding, Hydrophobic |
Source: Data derived from a study on imidazole-linked thiazolidinone derivatives. nih.gov
Protein-Ligand Interaction Analysis (e.g., PBP2a)
Penicillin-binding protein 2a (PBP2a) is a crucial enzyme that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) by taking over the cell wall biosynthesis process when other PBPs are inactivated by β-lactam antibiotics. mdpi.com PBP2a has a low affinity for these antibiotics, making it a key target for new antimicrobial agents or resistance breakers. mdpi.comnih.gov
In silico studies have been employed to investigate the interaction between this compound derivatives and PBP2a. Molecular docking simulations of certain chalcogen-varied imidazolone derivatives have shown that they likely bind to an allosteric site of the PBP2a protein. nih.gov This binding is thought to modulate the protein's function, potentially resensitizing MRSA to conventional β-lactam antibiotics. The interactions stabilizing this protein-ligand complex include hydrophobic interactions and hydrogen bonds. nih.gov By targeting an allosteric site rather than the active site, these compounds can act as non-competitive inhibitors, a strategy that may be less prone to resistance development.
| Ligand Class | Protein Target | Predicted Binding Site | Potential Effect |
|---|---|---|---|
| Chalcogen-Varied Imidazolone Derivatives | PBP2a | Allosteric Site | Potentiation of β-lactam activity against MRSA |
Source: Information based on in silico studies of imidazolone derivatives. nih.gov
Mechanistic Insights into Cellular Processes
Cell Cycle Modulation and Arrest at Specific Phases
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, molecules that can interfere with the cell cycle are valuable as potential anticancer agents. mdpi.com Various imidazole (B134444) and imidazolone derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest at specific phases.
Studies have demonstrated that these compounds can halt cell cycle progression at the G1, S, or G2/M phases, depending on the specific derivative and cell line.
G2/M Phase Arrest: Certain imidazole derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle. This disruption leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death. mdpi.com Similarly, imidazoacridinone derivatives have been observed to cause a complete accumulation of L1210 cells in the G2 phase. researchgate.net
S Phase Arrest: A novel imidazolone derivative, compound 4f, was found to induce cell cycle arrest in the S phase in non-small cell lung cancer EKVX cells. nih.gov
G1 Phase Arrest: Other related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have been shown to induce G1/S arrest in cancer cell lines. mdpi.com
This ability to halt cell division at different checkpoints highlights the diverse mechanisms through which imidazolone-related structures can exert their cytotoxic effects.
| Compound Class/Derivative | Affected Cell Line | Phase of Cell Cycle Arrest |
|---|---|---|
| Imidazole derivative (Compound 6) | MDA-MB-468 (Breast Cancer) | G2/M |
| Imidazoacridinones | L1210 (Leukemia) | G2 |
| Imidazolone derivative (4f) | EKVX (Lung Cancer) | S |
| Benzimidazole derivative (Compound 13) | A549 (Lung Cancer), MDA-MB-231 (Breast Cancer) | G1/S |
Source: Data compiled from multiple studies on imidazole and related derivatives. mdpi.comresearchgate.netnih.govmdpi.com
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer therapies function by inducing apoptosis. Several studies have confirmed that this compound and related imidazole derivatives can trigger this process through the modulation of key regulatory proteins.
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by these compounds. This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.com
Modulation of Bcl-2 Family Proteins: A novel 2-ethyl imidazole derivative (compound 4f) was shown to significantly increase the expression of the pro-apoptotic Bax protein while decreasing the expression of the anti-apoptotic Bcl-2 protein in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. mdpi.comnih.gov Trisubstituted-imidazoles have also been observed to downregulate Bcl-2 expression. nih.gov
Activation of Caspases: The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. nih.gov Treatment with imidazole derivatives has been shown to increase the expression and cleavage of initiator and executioner caspases, such as Caspase-9 and Caspase-3. mdpi.comnih.gov For example, compound 4f led to a 134.3% increase in Caspase-3 expression in HeLa cells after 24 hours. nih.gov Another imidazolone derivative, 4f, also elevated the expression of Caspase-3. nih.gov Activated Caspase-3 proceeds to cleave cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. nih.gov
| Compound/Derivative | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 |
|---|---|---|---|---|
| 2-ethyl imidazole (4f) | HeLa (Cervical Cancer) | Increased Expression | Decreased Expression | Increased Expression |
| Trisubstituted-imidazole (CIP) | Breast Cancer Cells | Not specified | Decreased Expression | Procaspase-3 decrease (activation) |
| Imidazolone derivative (4f) | EKVX (Lung Cancer) | Elevated Expression | Diminished Expression | Elevated Expression |
Source: Data compiled from studies on imidazole and imidazolone derivatives. nih.govnih.govnih.gov
Antimicrobial Resistance Modulation
The overexpression of efflux pumps is a major mechanism by which bacteria develop multidrug resistance (MDR). nih.govnih.gov These membrane proteins actively transport a wide range of antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. mdpi.com Therefore, efflux pump inhibitors (EPIs) are being investigated as "resistance breakers" that can restore the efficacy of existing antibiotics. mdpi.com
While direct evidence for 4-imidazolones as potent EPIs is emerging, studies on structurally related compounds suggest a potential role in modulating these resistance mechanisms. For instance, certain thiazole (B1198619) derivatives, which share structural similarities with some imidazolones, have been shown to act as enhancers for antibiotics like erythromycin (B1671065) in S. aureus. This activity suggests a possible influence on efflux pumps, such as the Msr(A) pump. nih.gov
The primary families of bacterial efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov The development of compounds that can inhibit one or more of these pump families is a critical strategy to combat the rise of antibiotic-resistant pathogens. The potential for imidazolone derivatives to interfere with these systems represents an important area for future research.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Optimization
Structure-activity relationship (SAR) studies of this compound derivatives have been instrumental in optimizing their potency and selectivity as inhibitors of various enzymes, particularly kinases. These studies systematically modify the substituents on the this compound ring to understand their impact on biological activity.
As Kinase Inhibitors:
The this compound scaffold has been extensively explored for the development of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), p38α Mitogen-Activated Protein Kinase (MAPK), Casein Kinase 1δ (CK1δ), and Janus Kinase 2 (JAK2).
For instance, a series of 4-(4'-fluorophenyl)imidazoles were synthesized and evaluated as kinase inhibitors. The kinase selectivity was found to be significantly influenced by the nature of the heteroaryl group at the C-5 position of the imidazole ring and the substituent at the C-2 position. nih.gov Specifically, derivatives with a pyrimidine (B1678525) ring at C-5 showed potent inhibition of p38α MAPK, with IC50 values as low as 96 nM. nih.gov Conversely, a pyridine (B92270) at C-5 led to CK1δ inhibition (IC50 = 89 nM), and a pyridin-2-one moiety resulted in JAK2 inhibition (IC50 = 62 nM). nih.gov
In the context of EGFR inhibitors, novel imidazolone-sulphonamide-pyrimidine hybrids have been designed. The 4-(Furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine derivative demonstrated the most potent activity against the MCF-7 breast cancer cell line with an IC50 of 1.05 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 = 1.91 μM). rsc.org Mechanistic studies confirmed that these compounds inhibit EGFR kinase. rsc.org Further research on imidazolyl-2-cyanoprop-2-enimidothioates and ethyl imidazolylthiomethylacrylates as potential EGFR suppressors revealed that three derivatives exhibited potent antiproliferative activity with IC50 values in the low micromolar range and significant EGFR suppression with an IC50 range of 0.137–0.507 µM. nih.gov
As Anticancer Agents:
The anticancer properties of this compound derivatives often stem from their kinase inhibitory activity. SAR studies on imidazolone derivatives with lipophilic moieties have shown that the nature of the substituent group greatly influences their cytotoxicity against various cancer cell lines. For example, an imidazolone derivative bearing a dodecyl chain showed an IC50 value of 20.02 ± 3.5 µM against MCF-7 cells, while a derivative with a thiophene (B33073) and pyridyl group exhibited an IC50 of 5.9 ± 2.3 µM against CaCo-2 cells. nih.gov Another study on thiadiazole-imidazole derivatives identified compounds with potent anticancer activity against the liver carcinoma cell line HEPG2-1, with IC50 values as low as 0.86 µM. researchgate.net
The following table summarizes the structure-activity relationships of selected this compound derivatives:
| Compound Series | Target | Key Structural Features for Activity | Potency (IC50) |
| 4-(4'-fluorophenyl)imidazoles | p38α MAPK | Pyrimidine at C-5 | 96 nM nih.gov |
| 4-(4'-fluorophenyl)imidazoles | CK1δ | Pyridine at C-5 | 89 nM nih.gov |
| 4-(4'-fluorophenyl)imidazoles | JAK2 | Pyridin-2-one at C-5 | 62 nM nih.gov |
| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR / MCF-7 cells | 4-(Furan-2-ylmethylene) substituent | 1.05 µM rsc.org |
| Imidazolyl-2-cyanoprop-2-enimidothioates | EGFR | Specific substitutions on the acrylate (B77674) moiety | 0.137-0.507 µM nih.gov |
| Imidazolones with lipophilic moieties | CaCo-2 cells | Thiophene and pyridyl group | 5.9 ± 2.3 µM nih.gov |
| Thiadiazole-imidazole derivatives | HEPG2-1 cells | Specific aryl and substituted thiadiazole rings | 0.86 µM researchgate.net |
Role of this compound in Endogenous Biochemical Pathways
The this compound ring is not only a synthetic pharmacophore but also a naturally occurring structure involved in key endogenous biochemical pathways.
A prominent example of an endogenous this compound is this compound-5-propionic acid, an intermediate in the catabolism of L-histidine. This metabolic pathway is a crucial route for the degradation of histidine. The process begins with the deamination of L-histidine by the enzyme histidine ammonia-lyase (histidase) to form urocanic acid. Subsequently, the enzyme urocanate hydratase (urocanase) catalyzes the hydration of urocanic acid to yield this compound-5-propionic acid. This this compound derivative is then hydrolyzed by the enzyme imidazolonepropionase to N-formimino-L-glutamate, which is further metabolized to glutamate.
The this compound moiety is also formed through post-translational modifications of proteins, leading to structures that can have significant biological consequences.
4-Methylidene-imidazole-5-one (MIO) Cofactor:
A unique and catalytically crucial this compound derivative is the 4-methylidene-imidazole-5-one (MIO) cofactor. MIO is an electrophilic prosthetic group found in the active site of enzymes belonging to the ammonia (B1221849) lyase and aminomutase families, such as phenylalanine ammonia-lyase (PAL) and histidine ammonia-lyase (HAL). This cofactor is formed autocatalytically from a conserved internal tripeptide sequence, typically Alanine-Serine-Glycine (Ala-Ser-Gly). The formation involves a cyclization reaction followed by dehydration, resulting in the highly reactive MIO structure. researchgate.netresearchgate.net The electrophilic nature of the MIO cofactor is essential for its role in catalyzing the elimination of ammonia from amino acid substrates. researchgate.net
Advanced Glycation End Products (AGEs):
4-Imidazolones are also formed as Advanced Glycation End Products (AGEs) through non-enzymatic reactions between reducing sugars or dicarbonyl compounds (like methylglyoxal) and the side chains of amino acid residues in proteins, particularly arginine. These methylglyoxal-derived hydroimidazolones (MG-H1) are one of the most prevalent classes of AGEs found in the human body. nih.gov The formation of imidazolone-containing AGEs can alter the structure and function of proteins and is implicated in the pathophysiology of various diseases, including diabetes and its complications. researchgate.net For instance, increased serum levels of MG-H1 have been observed in patients with type 2 diabetes and are associated with an increased risk of cardiovascular disease mortality in non-diabetic women. nih.gov
The biological effects of this compound derivatives are mediated through their interactions with various biological macrostructures, leading to the modulation of cellular pathways.
The MIO cofactor, as part of ammonia lyases and aminomutases, directly interacts with amino acid substrates in the enzyme's active site to facilitate catalysis. rsc.org The electrophilic MIO group is attacked by the substrate, initiating the reaction cascade that leads to ammonia elimination. researchgate.net
Imidazolone-containing AGEs interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand cell surface receptor. The binding of AGEs, including imidazolones, to RAGE can trigger a cascade of downstream signaling events, leading to increased oxidative stress and inflammation. The interaction between the imidazolone moiety of MG-H1 and positively charged amino acid residues in the RAGE binding pocket stabilizes the complex, initiating these pathological signaling pathways. nih.gov
Furthermore, synthetic this compound derivatives, such as the kinase inhibitors discussed in the SAR section, are designed to bind to the active site of their target enzymes. For example, imidazolone-based EGFR inhibitors interact with the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and survival. nih.gov Molecular docking studies have shown that these inhibitors form key hydrogen bonds and hydrophobic interactions with amino acid residues within the active site, explaining their inhibitory potency. nih.gov
Applications of 4 Imidazolone Derivatives in Chemical Sciences
Applications in Advanced Organic Synthesis
Derivatives of 4-imidazolone have emerged as powerful tools for synthetic chemists, enabling the construction of intricate molecular architectures with high degrees of stereocontrol and efficiency. Their utility spans asymmetric catalysis, as precursors to reactive intermediates, and as fundamental building blocks in the total synthesis of natural products.
As Chiral Ligands in Asymmetric Catalysis
Chiral this compound derivatives, particularly imidazolidin-4-ones, have been successfully employed as ligands in asymmetric catalysis to facilitate the enantioselective formation of carbon-carbon bonds. These ligands, when complexed with metal ions such as copper(II), create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.orgrsc.org
A notable application is in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have proven to be highly efficient catalysts for this transformation. acs.orgrsc.org The stereoselectivity of these reactions is heavily influenced by the relative configuration of the substituents on the imidazolidin-4-one (B167674) ring. Ligands with a cis-configuration typically yield the S-enantiomer of the nitroaldol product with high enantiomeric excess (up to 97% ee), while trans-configured ligands favor the formation of the R-enantiomer (up to 96% ee). rsc.org
The effectiveness of these chiral ligands stems from the rigid scaffold of the imidazolidin-4-one core, which, in coordination with the metal center, creates a well-defined chiral pocket. This steric environment dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. acs.orgrsc.org The success of these ligands has led to their use in the synthesis of crucial chiral intermediates for the production of pharmaceuticals such as Amprenavir, Rivaroxaban, and Salmeterol. rsc.org
| Ligand Configuration | Major Enantiomer | Enantiomeric Excess (ee) |
| cis | S | up to 97% |
| trans | R | up to 96% |
As N-Heterocyclic Carbene (NHC) Precursors
While imidazolium (B1220033) and imidazolinium salts are widely recognized as precursors to N-heterocyclic carbenes (NHCs), a class of versatile organocatalysts and ligands for transition metals, the use of this compound derivatives for this purpose is not extensively documented in scientific literature. scripps.eduresearchgate.netnih.gov The typical synthesis of NHCs involves the deprotonation of the corresponding imidazolium or imidazolinium salt at the C2 position. Current time information in New Hanover County, US. The presence of the carbonyl group at the 4-position in the this compound ring system alters the electronic properties of the heterocycle and may not be conducive to the formation of a stable carbene at the adjacent positions under standard conditions. Research in the field of NHC chemistry has predominantly focused on imidazole (B134444) and its saturated or benzannulated derivatives as the foundational scaffolds for generating these powerful catalytic species. scripps.eduresearchgate.netnih.gov
As Versatile Synthetic Intermediates for Complex Molecule Construction
The this compound ring is a valuable synthetic intermediate for the construction of more complex molecules, including a wide array of pharmaceuticals and biologically active compounds. rsc.orgresearchgate.net The inherent reactivity of the this compound scaffold allows for various chemical transformations, making it a versatile building block in organic synthesis. rsc.org
Recent methodologies have demonstrated the on-resin synthesis of 4-imidazolones, which can be seamlessly integrated into solid-phase peptide synthesis (SPPS) protocols. researchgate.netuliege.be This approach allows for the incorporation of the this compound moiety into peptide backbones, serving as a non-aromatic amide bond bioisostere. This modification can improve the pharmacological properties of peptides by introducing conformational constraints. researchgate.net
Several synthetic strategies have been developed to access the this compound core, starting from readily available materials like α-amino amides and carboxylic acids, or through the conversion of thiohydantoins. rsc.org The aza-Wittig reaction has also been employed to produce 5-ethylidene 4-imidazolones. rsc.org The functional group tolerance and the mild reaction conditions of some of these newer methods have expanded the scope of accessible this compound derivatives, including those with α-chiral centers. researchgate.net These intermediates are crucial for the synthesis of compounds with diverse biological activities, such as anti-hypertensive, anti-cancer, and anti-viral agents. researchgate.net
Total Synthesis of Natural Products Containing this compound Cores
The this compound moiety is a recurring structural motif in a variety of natural products, many of which exhibit significant biological activity. rsc.orgnih.govresearchgate.net Consequently, the development of synthetic routes to this heterocyclic system has been a key focus in the total synthesis of these complex molecules. rsc.org
The total synthesis of natural products often involves the strategic construction of the this compound core at a specific stage of the synthetic sequence. Methodologies such as the conversion of thiohydantoins and the oxidation of 2-aminoimidazoles followed by a pinacol-like rearrangement have been successfully applied in the total synthesis of marine alkaloids like calcaridine A, hymenialdisine, and oxysceptrin. rsc.org
The ability to construct the this compound ring efficiently and, in some cases, stereoselectively, is crucial for the successful total synthesis of these natural products. rsc.org The development of new synthetic methods continues to be important for accessing novel and structurally complex this compound-containing natural products. nih.gov
Applications in Materials Science
Beyond their role in organic synthesis, this compound derivatives have found important applications in the field of materials science, particularly as effective corrosion inhibitors for metallic surfaces.
Corrosion Inhibitors for Metallic Surfaces
Imidazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including mild steel and carbon steel, in different corrosive environments. researchgate.netresearchgate.netacs.org These organic compounds function by adsorbing onto the metallic surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net
The inhibitory action of imidazole derivatives is attributed to the presence of heteroatoms (nitrogen) with lone pairs of electrons, as well as π-electrons in the heterocyclic ring. These electron-rich centers can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond and strong adsorption on the surface. researchgate.net This adsorption can be either physical (electrostatic interactions) or chemical (chemisorption), and often follows the Langmuir adsorption isotherm. researchgate.netacs.org
Studies have shown that this compound derivatives and other imidazole-based compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netacs.org The inhibition efficiency of these compounds increases with their concentration and is also influenced by their molecular structure. acs.org Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. acs.org Research has demonstrated that some imidazole derivatives can achieve corrosion inhibition efficiencies exceeding 90%. researchgate.net
| Inhibitor Type | Adsorption Mechanism | Inhibition Type | Typical Efficiency |
| Imidazole Derivatives | Physisorption and/or Chemisorption | Mixed-type | >90% |
Precursors for Functional Materials and Polymers
While the direct polymerization of this compound itself is not a widely documented primary application, its derivatives serve as crucial precursors and building blocks in the synthesis of a variety of functional materials. The inherent reactivity of the imidazolone (B8795221) ring, coupled with the potential for diverse substitutions at various positions, allows for the creation of tailored molecules that can be incorporated into larger polymeric structures or self-assemble into functional materials.
The synthesis of imidazol-4-one derivatives can be achieved through various chemical pathways, making them accessible precursors for material science applications. For instance, the condensation of amino esters with cyanamides or guanidines is a common method to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones. nih.gov These synthetic routes provide a versatile platform for introducing specific functionalities into the this compound core, which can then be exploited for material design.
One area where this compound derivatives show promise is in the development of novel organic materials with specific electronic and photophysical properties. The core structure of this compound is a key component of the chromophore in Green Fluorescent Protein (GFP), highlighting its intrinsic fluorescence capabilities. nih.govnih.gov This has inspired the synthesis of various this compound derivatives as potential organic fluorophores for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the fluorescence properties by modifying the substituents on the imidazolone ring makes these compounds attractive precursors for creating materials with tailored emission spectra.
Furthermore, the presence of nitrogen and oxygen atoms in the this compound ring provides potential coordination sites for metal ions. This characteristic can be utilized in the design of metal-organic frameworks (MOFs) and coordination polymers. By incorporating this compound-based ligands, it is possible to construct materials with interesting porous structures, catalytic activities, or magnetic properties. The synthesis of such materials often involves the reaction of the functionalized this compound precursor with a metal salt under specific conditions to promote the formation of the desired extended network.
Applications as Advanced Probes and Labels
The unique photophysical properties inherent to the this compound core have led to its extensive exploration and application in the development of advanced probes and labels for biological and chemical systems.
Fluorescent Protein Chromophores and Fluorescent Labels for Biological Systems
The most prominent example of a this compound derivative in a biological context is its central role as the chromophore in the Green Fluorescent Protein (GFP). nih.govnih.gov The fluorescence of GFP arises from a (Z)-4-arylidene-5(4H)-imidazolone skeleton formed by the post-translational modification of three amino acid residues within the protein. acs.orgresearchgate.net The rigid environment provided by the protein's β-barrel structure is crucial for the bright fluorescence observed, as isolated GFP-like chromophores in solution often exhibit significantly lower quantum yields due to non-radiative decay pathways. acs.org
Inspired by nature's design, researchers have synthesized a wide array of this compound derivatives to serve as fluorescent labels for biological imaging. These synthetic analogues aim to replicate or even enhance the photophysical properties of the native GFP chromophore. nih.govnih.gov By introducing various electron-donating or electron-withdrawing substituents onto the imidazolone scaffold, it is possible to modulate the absorption and emission wavelengths, as well as the fluorescence quantum yield. nih.gov For instance, the replacement of the 4-hydroxybenzyl group in a model system with an azaindole group resulted in a derivative with improved photophysical properties suitable for cell staining. nih.gov
These fluorescent this compound derivatives can be conjugated to biomolecules such as proteins, nucleic acids, or lipids, enabling their visualization and tracking within living cells and organisms. Their relatively small size compared to whole fluorescent proteins can be advantageous in certain applications where steric hindrance is a concern. The development of these labels continues to be an active area of research, with a focus on improving properties like brightness, photostability, and cell permeability.
Development of Fluorescent Complexes and Sensors
The this compound scaffold is a versatile platform for the design of fluorescent chemosensors for the detection of various analytes, including metal ions and anions. The nitrogen and oxygen atoms within the imidazolone ring can act as binding sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. rsc.orgmdpi.comunigoa.ac.in
For example, imidazole-based fluorescent probes have been developed for the selective recognition of picric acid, a toxic and explosive nitroaromatic compound. rsc.org These sensors exhibit high sensitivity and selectivity, with a fast response time. Similarly, imidazole derivatives have been engineered to act as reversible luminescent sensors for the detection of cyanide and mercury ions. rsc.org The detection mechanism often involves the formation of a complex with the target ion, which perturbs the electronic structure of the fluorophore and results in a measurable change in its fluorescence.
Lanthanide complexes incorporating imidazole-containing ligands have also been synthesized and investigated for their luminescent properties. nih.gov These complexes can exhibit the characteristic sharp emission bands of the lanthanide ions, which are sensitized by the organic ligand. nih.govrsc.org The this compound core can be incorporated into such ligands to create luminescent probes with long-lived emission, which is advantageous for time-resolved fluorescence measurements and bioimaging applications. The development of these fluorescent complexes and sensors holds significant promise for applications in environmental monitoring, clinical diagnostics, and cellular imaging. unigoa.ac.innih.govfrontiersin.org
Applications in Agrochemicals
Derivatives of this compound have found significant application in the agricultural sector, primarily as herbicides, with some research also exploring their potential as insecticides.
Herbicidal Properties and Mechanisms
A major class of herbicides, known as the imidazolinones, is based on the this compound chemical structure. These herbicides, including compounds like imazapyr, imazapic, imazethapyr, imazamox, imazamethabenz, and imazaquin, are widely used for broad-spectrum weed control in various crops. nih.govwikipedia.org
The primary mechanism of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govusda.govptrpest.comoup.com AHAS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. usda.govoup.com By inhibiting this enzyme, the imidazolinone herbicides prevent the synthesis of these essential amino acids, leading to a cessation of protein synthesis and, consequently, plant growth. ptrpest.comoup.com The meristematic tissues are typically the first to be affected, followed by a slow necrosis of the mature tissues, ultimately resulting in the death of the plant. oup.com
The selectivity of imidazolinone herbicides is often based on the differential metabolism of the compounds by the crop and the weed species. oup.com Crops that are tolerant to these herbicides can rapidly metabolize the chemical into non-herbicidal forms, while susceptible weeds cannot. oup.com Additionally, crop varieties with tolerance to imidazolinone herbicides have been developed through conventional breeding and genetic modification, containing a modified AHAS enzyme that is less sensitive to inhibition by this class of herbicides. nih.gov
| Imidazolinone Herbicide | Commonly Controlled Weeds | Mechanism of Action |
| Imazapyr | Broadleaf weeds and grasses | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| Imazapic | Broadleaf weeds and some grasses | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| Imazethapyr | Broadleaf weeds and grasses | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| Imazamox | Broadleaf weeds and grasses | Inhibition of Acetohydroxyacid Synthase (AHAS) |
| Imazaquin | Broadleaf weeds | Inhibition of Acetohydroxyacid Synthase (AHAS) |
Insecticidal Activity and Target Interactions
While the herbicidal applications of this compound derivatives are well-established, their potential as insecticides is an emerging area of research. Studies have shown that certain novel pyrazole (B372694) and imidazolone compounds exhibit insecticidal activity against various pests. nih.govrsc.org For example, some newly synthesized pyrazole and imidazole derivatives have demonstrated significant efficacy against Plodia interpunctella (Indian meal moth) and Nilaparvata lugens (brown planthopper). nih.gov
The precise target interactions of these insecticidal this compound derivatives are still under investigation and appear to be distinct from the herbicidal mechanism of action. Some research suggests that these compounds may act on the nervous system of insects. For instance, molecular docking studies have indicated potential interactions with proteins such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov One study on imidazopyridine mesoionic derivatives, which share a heterocyclic core, suggested that their insecticidal activity may involve the inhibition of acetylcholinesterase and interaction with the α4 and β1 subunits of the nAChR. nih.gov
Further research is needed to fully elucidate the mode of action and optimize the structure of this compound derivatives for potent and selective insecticidal activity. The development of new insecticides with novel target sites is crucial for managing insecticide resistance in pest populations.
| Compound Class | Target Pests | Potential Target Site |
| Pyrazole and Imidazole Derivatives | Plodia interpunctella, Nilaparvata lugens | Not fully elucidated; potential nervous system targets |
| Imidazopyridine Mesoionic Derivatives | Sogatella furcifera, Aphis craccivora | Nicotinic Acetylcholine Receptor (nAChR), Acetylcholinesterase |
Future Directions and Research Opportunities in 4 Imidazolone Chemistry
Advancements in Sustainable and Efficient Synthetic Methodologies
While numerous methods exist for synthesizing the 4-imidazolone ring, a primary focus for future research is the development of more sustainable and efficient protocols. nih.gov Current strategies often rely on condensation reactions, aza-Wittig reactions, or heterocyclic rearrangements, but there is a growing need for methodologies that minimize waste, reduce reaction times, and utilize environmentally benign reagents. nih.gov
Future advancements are expected to concentrate on:
Green Chemistry Approaches: The development of synthetic routes that operate under solvent-free conditions or in green solvents is a key objective. researchgate.net For instance, microwave-assisted protocols have been shown to be efficient for synthesizing substituted imidazoles under solvent-free conditions. mu-varna.bg The exploration of bio-based solvents like Cyrene™ as alternatives to traditional polar aprotic solvents is also a promising area. consensus.app
Catalytic Methods: Expanding the use of catalysts can provide milder reaction conditions and improved selectivity. Research into novel catalytic systems for constructing the imidazolone (B8795221) core is an active area of investigation. semanticscholar.org
Enantioselective Syntheses: For applications in medicinal chemistry, the ability to produce enantiopure 5-monosubstituted and 5,5-disubstituted 4-imidazolones is crucial. nih.gov While some methods exist, they can be limited by conditions that cause racemization. nih.gov Future work will likely focus on developing robust enantioselective methods suitable for the synthesis of chiral natural products and therapeutic agents. nih.gov
Exploration of Novel Reactivity and Transformation Pathways
The this compound scaffold possesses unique reactivity that is yet to be fully explored. Moving beyond its role as a stable core, researchers are investigating its participation in novel chemical transformations.
Key areas for future exploration include:
Asymmetric Catalysis: 2-Thio-1H-imidazol-4(5H)-ones have been shown to act as effective pronucleophiles in asymmetric Michael addition reactions, enabling the creation of complex molecules with tetrasubstituted stereogenic centers. beilstein-journals.org Further exploration of 4-imidazolones as substrates in other organocatalyzed reactions is a promising avenue for synthesizing chiral N-substituted α-amino acids and other valuable compounds. beilstein-journals.org
Photochemical Reactions: The photochemical behavior of this compound derivatives presents opportunities for novel transformations. For example, orthopalladated imidazolones have been shown to undergo [2+2] photocycloaddition reactions when irradiated with blue light, leading to the formation of cyclobutane-bridged derivatives. rsc.org Investigating the broader scope of photochemical reactions involving the imidazolone core could lead to new synthetic methodologies.
Bio-inspired Reactivity: The discovery of the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group in enzymes like histidine ammonia-lyase has revealed its role as a potent electrophile for substrate activation. nih.gov This naturally occurring imidazolone variant provides a blueprint for designing new catalysts and reagents that mimic this biological activation strategy. Further study of the MIO ring's mode of action could inspire novel chemical transformations. nih.gov
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
This compound derivatives exhibit a wide spectrum of biological activities, acting as inhibitors for various enzymes and receptors. A deeper understanding of their molecular interactions is essential for developing more effective and selective therapeutic agents. researchgate.netsemanticscholar.org
Future research will focus on:
Target Identification and Validation: Identifying the specific biological targets of bioactive this compound compounds is a fundamental step. For instance, derivatives have been designed as inhibitors of kinases like EGFR-TK, VEGFR-2, c-Met, and PIM-1, which are crucial in cancer progression. nih.govnih.gov
Elucidating Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their effects. Research has shown that some imidazolone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov In the context of antibiotic resistance, certain imidazolones act as adjuvants, restoring the efficacy of β-lactam antibiotics against resistant strains like MRSA. nih.gov Docking studies suggest this may occur through interaction with an allosteric site on the PBP2a protein. nih.govresearchgate.net
Structural Biology: Obtaining high-resolution crystal structures of this compound derivatives bound to their biological targets can provide invaluable insights into their binding modes. This information is critical for structure-based drug design and for understanding the basis of their selectivity and potency.
Rational Design of Next-Generation this compound Scaffolds for Targeted Applications
The principles of rational drug design are being increasingly applied to create novel this compound scaffolds with tailored properties for specific therapeutic applications. nih.gov This involves modifying the core structure to optimize interactions with a biological target and improve pharmacokinetic properties.
Promising strategies for future design include:
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced or synergistic effects. For example, imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and shown to be potent EGFR inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known drug molecule with a this compound ring can lead to new chemical entities with improved properties. The this compound ring has been investigated as a nonaromatic cis-amide bond bioisostere in peptides, a modification that can enhance pharmacological characteristics. nih.govacs.org
Improving Physicochemical Properties: A significant challenge in drug development is ensuring adequate solubility and bioavailability. The synthesis of zwitterionic this compound derivatives has been shown to enhance water solubility, which could lead to improved bioavailability for anticancer agents. mdpi.com
Target-Specific Design: Based on a deep understanding of the target's active site, new imidazolone derivatives can be rationally designed. This approach has been used to develop potent inhibitors for targets such as dipeptidyl peptidase 4 (DPP-4) and BCR-ABL kinase. nih.govresearchgate.net
The following table summarizes selected research findings on the rational design of this compound derivatives for various biological targets.
| Compound Type | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR-TK | Hybrid 6b showed promising EGFR inhibitory activity (IC50 = 0.09 μM) and was more effective against the MCF-7 cell line than the control drug. | nih.gov |
| 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one derivatives | VEGFR-2, c-Met, PIM-1 | Compounds demonstrated potent multi-targeting kinase suppression and antiproliferative effects against colon cancer cells. | nih.gov |
| Zwitterionic imidazolones | Anticancer | The introduction of zwitterionic functionality enhanced water solubility and, in some cases, improved anticancer activity against Hep3B and Hela cells. | mdpi.com |
| Piperazine derivatives of 5-arylideneimidazol-4-one | PBP2a (in MRSA) | Act as potent antibiotic adjuvants, restoring the effectiveness of β-lactam antibiotics against resistant S. aureus strains. | nih.gov |
| Novel imidazolone derivatives | Dipeptidyl peptidase 4 (DPP-4) | Rational design led to compounds with potent DPP-4 inhibition, with compound 5b showing an IC50 value of 2.21 µM. | nih.gov |
Expanding the Role of Computational Chemistry in Predictive Design and Analysis
Computational chemistry has become an indispensable tool in the study and design of this compound derivatives. In silico methods allow for the rapid screening of virtual libraries, prediction of biological activity, and analysis of molecular interactions, thereby accelerating the drug discovery process.
Future applications in this area will likely involve:
Molecular Docking and Dynamics: These techniques are widely used to predict the binding modes and affinities of this compound derivatives to their target proteins, such as lactate (B86563) dehydrogenase and fungal 14α-demethylase. researchgate.nettandfonline.com Molecular dynamics simulations provide further insight into the stability and conformational changes of the ligand-protein complex over time. nih.gov
ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. sciencescholar.us This early-stage analysis helps to identify candidates with desirable drug-like qualities and minimal toxicity risks, reducing late-stage failures in drug development. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, reactivity, and other physical properties of novel this compound compounds. rsc.org
Machine Learning and AI: The integration of artificial intelligence and machine learning algorithms can enhance predictive models for structure-activity relationships (SAR), enabling the design of compounds with optimized properties based on existing data.
Integration with Emerging Interdisciplinary Research Fields (e.g., Chemical Biology, Materials Engineering)
The unique properties of the this compound scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly at the intersection of chemistry with biology and materials science.
Future interdisciplinary research opportunities include:
Chemical Biology: The imidazole (B134444) ring is a fundamental component of many biological molecules. researchgate.net 4-Imidazolones are being explored as tools in chemical biology, for example, as bioisosteres to modulate the structure and function of peptides. nih.govacs.org Their use as building blocks for creating probes to study biological processes is another area of potential growth.
Materials Science: While the direct application of 4-imidazolones in materials engineering is an emerging area, related imidazole- and imidazolium-based polymers have found use in creating hydrogels, antimicrobial surfaces, and polyelectrolytes. researchgate.net The potential to incorporate the this compound moiety into polymers could lead to new functional materials with unique optical, electronic, or biological properties.
Chemosensors: The ability of the this compound structure to interact with metal ions has been harnessed to develop chemosensors. Certain derivatives have shown high selectivity for detecting specific ions like cobalt and copper through colorimetric changes, opening up applications in environmental monitoring and diagnostics. doaj.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-imidazolone, and how can experimental parameters be optimized for reproducibility?
- Methodological Answer : this compound can be synthesized via enzymatic degradation of 4-aminoimidazole using Fe²⁺-dependent aminohydrolases (EC 3.5.4.8), as demonstrated in microbial systems . For chemical synthesis, the double Michael addition of diamides and ethynyl benziodoxolones is a robust method, yielding 4-imidazolidinones with high regioselectivity. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios of reactants to minimize side products . Characterization via ¹H/¹³C NMR and HPLC (chiral columns for enantiomeric purity) is critical for validation.
Q. How can the structural stability of this compound be assessed under varying pH conditions?
- Methodological Answer : Stability studies should employ kinetic assays under acidic (pH < 3) and alkaline (pH > 10) conditions, monitoring degradation via UV-Vis spectroscopy (λ = 240–260 nm) . Non-enzymatic conversion to imino-glycine is pH-dependent, with rapid hydrolysis observed at extremes. Buffered solutions (pH 6–8) are recommended for storage. High-resolution mass spectrometry (HRMS) and FT-IR can track structural changes, particularly ring-opening reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : TD-DFT calculations paired with experimental UV-Vis spectroscopy (e.g., λmax shifts) elucidate electronic transitions in the this compound chromophore . Solid-state NMR (¹³C CP/MAS) resolves tautomeric forms, while X-ray crystallography confirms planar ring geometry. For dynamic studies, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, critical for photochemical applications .
Advanced Research Questions
Q. How do metal ions influence the enzymatic degradation of this compound, and how can conflicting activity data be resolved?
- Methodological Answer : Fe²⁺ is essential for 4-aminoimidazole aminohydrolase activity, but Co²⁺ or Mn²⁺ substitutions reduce catalytic efficiency by 40–60% . Contradictions in metal ion effects (e.g., activation vs. inhibition) arise from assay conditions (e.g., cysteine stabilization). Resolve discrepancies using isothermal titration calorimetry (ITC) to measure binding affinities and circular dichroism (CD) to monitor conformational changes in the enzyme-metal complex .
Q. What computational strategies can predict the tautomeric equilibria and redox behavior of this compound in protein environments?
- Methodological Answer : Hybrid QM/MM simulations model tautomerization (e.g., keto-enol equilibria) within active sites, accounting for electrostatic interactions with residues like Asp207 . Redox potentials are calculated using density functional theory (DFT) with solvent models (e.g., PCM). Validate predictions against cyclic voltammetry data and X-ray absorption near-edge structure (XANES) spectroscopy .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic meta-analysis of IC₅₀ values requires normalizing datasets by assay type (e.g., cell-free vs. cellular), purity thresholds (>95% by HPLC), and control conditions (e.g., positive/negative controls in enzyme inhibition assays) . Use hierarchical clustering to identify outlier studies and employ Bayesian statistics to quantify uncertainty in conflicting results .
Methodological Best Practices
- Data Collection : Include raw spectral data (NMR, MS) and crystallographic parameters (CIF files) in supplementary materials for reproducibility .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing data conflicts .
- Ethical Reporting : Disclose synthetic yields, side products, and computational convergence thresholds (e.g., RMSD < 0.05 Å) to avoid selective data bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
